molecular formula C38H66N7O17P3S B15598612 cis-9,10-methylenehexadecanoyl-CoA

cis-9,10-methylenehexadecanoyl-CoA

Numéro de catalogue: B15598612
Poids moléculaire: 1018.0 g/mol
Clé InChI: BFNSTMZTKHJMAT-FEJRGTKPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Cis-9,10-methylenehexadecanoyl-CoA is an organic molecular entity.

Propriétés

Formule moléculaire

C38H66N7O17P3S

Poids moléculaire

1018.0 g/mol

Nom IUPAC

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 8-[(1R,2S)-2-hexylcyclopropyl]octanethioate

InChI

InChI=1S/C38H66N7O17P3S/c1-4-5-6-10-13-25-20-26(25)14-11-8-7-9-12-15-29(47)66-19-18-40-28(46)16-17-41-36(50)33(49)38(2,3)22-59-65(56,57)62-64(54,55)58-21-27-32(61-63(51,52)53)31(48)37(60-27)45-24-44-30-34(39)42-23-43-35(30)45/h23-27,31-33,37,48-49H,4-22H2,1-3H3,(H,40,46)(H,41,50)(H,54,55)(H,56,57)(H2,39,42,43)(H2,51,52,53)/t25-,26+,27+,31+,32+,33-,37+/m0/s1

Clé InChI

BFNSTMZTKHJMAT-FEJRGTKPSA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the cis-9,10-methylenehexadecanoyl-CoA Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of cis-9,10-methylenehexadecanoyl-CoA, a key intermediate in the formation of cyclopropane (B1198618) fatty acids (CFAs) in bacterial cell membranes. The central focus is on the enzymatic conversion of unsaturated fatty acyl chains within phospholipids, catalyzed by S-adenosyl-L-methionine (SAM)-dependent cyclopropane fatty acid synthase (CFAS). This document details the core biosynthetic pathway, the structure and function of CFAS, and the regulation of this process, particularly in the model organism Escherichia coli. Furthermore, this guide furnishes detailed experimental protocols for the purification of recombinant CFAS, the execution of CFAS activity assays, and the analysis of cyclopropane fatty acids by gas chromatography-mass spectrometry (GC-MS). Quantitative data on enzyme kinetics and inhibition are presented in structured tables for ease of reference. Visualizations of the biosynthetic pathway and experimental workflows are provided through Graphviz diagrams. This guide is intended to be a valuable resource for researchers in microbiology, biochemistry, and drug development who are investigating bacterial membrane physiology and potential antimicrobial targets.

Introduction

Cyclopropane fatty acids (CFAs) are unique lipid components found in the cell membranes of many bacteria.[1] These fatty acids are characterized by the presence of a cyclopropane ring within the acyl chain. The formation of CFAs is a post-synthetic modification of existing unsaturated fatty acids in membrane phospholipids.[2][3] This modification alters the physicochemical properties of the bacterial membrane, contributing to increased rigidity and decreased permeability.[4] The biosynthesis of CFAs is particularly prominent as bacterial cultures enter the stationary phase of growth and is associated with enhanced survival under various stress conditions, such as low pH, high temperatures, and osmotic stress.[4][5][6]

The key enzyme responsible for CFA biosynthesis is cyclopropane fatty acid synthase (CFAS), which catalyzes the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the double bond of an unsaturated fatty acyl chain within a phospholipid.[1][7] This guide will focus on the biosynthesis of one such CFA, specifically the pathway leading to the formation of the cis-9,10-methylenehexadecanoyl moiety, derived from palmitoleic acid (a C16:1 fatty acid).

The Core Biosynthesis Pathway

The biosynthesis of the cis-9,10-methylenehexadecanoyl moiety is a single-step enzymatic reaction that occurs directly on the phospholipid components of the bacterial inner membrane. The precursor, a phospholipid containing a cis-9-palmitoleoyl acyl chain, is modified by CFAS.

The overall reaction is as follows:

cis-9-Palmitoleoyl-phospholipid + S-adenosyl-L-methionine (SAM) → cis-9,10-Methylenehexadecanoyl-phospholipid + S-adenosyl-L-homocysteine (SAH)

This reaction is catalyzed by cyclopropane fatty acid synthase (CFAS). The enzyme utilizes SAM as the donor of the methylene group.[3][8] The reaction mechanism is proposed to proceed through a carbocation intermediate.[9] A bicarbonate ion bound in the active site of the enzyme is thought to act as a general base to facilitate the final deprotonation step, leading to the formation of the cyclopropane ring.[7][8]

biosynthesis_pathway cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products Palmitoleoyl_PL cis-9-Palmitoleoyl- phospholipid CFAS Cyclopropane Fatty Acid Synthase (CFAS) Palmitoleoyl_PL->CFAS Binds to active site SAM S-adenosyl-L-methionine (SAM) SAM->CFAS Methylene donor CFA_PL cis-9,10-Methylenehexadecanoyl- phospholipid CFAS->CFA_PL SAH S-adenosyl-L-homocysteine (SAH) CFAS->SAH

Figure 1: Biosynthesis of cis-9,10-Methylenehexadecanoyl-phospholipid.

Cyclopropane Fatty Acid Synthase (CFAS)

Structure and Function

In E. coli, CFAS is a homodimeric enzyme with a monomer molecular weight of approximately 44 kDa.[9] Each monomer consists of an N-terminal domain and a C-terminal catalytic domain. The N-terminal domain is thought to be involved in binding to the phospholipid bilayer, while the C-terminal domain houses the active site where the cyclopropanation reaction occurs.[1] The enzyme is peripherally associated with the inner bacterial membrane.[7]

Regulation of CFAS Expression

The expression of the cfa gene, which encodes CFAS, is tightly regulated in E. coli. The gene is under the control of the stationary-phase sigma factor, RpoS (σS).[4] As cells transition from exponential to stationary phase, the levels of RpoS increase, leading to the upregulation of cfa transcription.[4] This ensures that CFA synthesis is induced under conditions where the protective effects of membrane modification are most beneficial. Other factors, including ppGpp and small RNAs, are also involved in the complex regulation of cfa expression.[4]

Quantitative Data

The following tables summarize key quantitative data related to the activity and inhibition of E. coli cyclopropane fatty acid synthase.

Table 1: Kinetic Parameters of E. coli Cyclopropane Fatty Acid Synthase

ParameterValueSubstrateConditionsReference
Km80 µMS-adenosyl-L-methioninein vitro colorimetric assay[2]
Km90 µMS-adenosyl-L-methioninein vitro assay with His-tagged enzyme[9]
kcat4 min-1S-adenosyl-L-methioninein vitro colorimetric assay[2]
Specific Activity5 x 10-2 µmol·min-1·mg-1S-adenosyl-L-methioninein vitro assay with His-tagged enzyme[9]

Table 2: Inhibition of E. coli Cyclopropane Fatty Acid Synthase

InhibitorType of InhibitionIC50KiConditionsReference
SinefunginCompetitive with SAM1-10 µM-750 µM SAM, 1 mg/mL phospholipids[10]
DioctylamineCompetitive with phospholipids-130 nMin vitro kinetic analysis[10]
Synthetic SAH analogBisubstrate analog1-10 µM6 µM (apparent)750 µM SAM, 1 mg/mL phospholipids[10]
Indoloquinolizine derivative-1-10 µM-750 µM SAM, 1 mg/mL phospholipids[10]
Lipid analog-4 µM-in vitro colorimetric assay[2]
Thioether analog of SAH-11 µM-in vitro colorimetric assay[2]

Experimental Protocols

Purification of Recombinant His-tagged CFAS from E. coli

This protocol is adapted from methods described for the purification of His-tagged proteins.[9][11]

purification_workflow Start E. coli cells expressing His-tagged CFAS Cell_Lysis Cell Lysis by Sonication in Lysis Buffer Start->Cell_Lysis Centrifugation Centrifugation to remove cell debris Cell_Lysis->Centrifugation Ni_NTA_Binding Binding of supernatant to Ni-NTA affinity resin Centrifugation->Ni_NTA_Binding Wash Wash resin with Wash Buffer Ni_NTA_Binding->Wash Elution Elution of His-tagged CFAS with Elution Buffer Wash->Elution Dialysis Dialysis to remove imidazole and for buffer exchange Elution->Dialysis End Purified CFAS Dialysis->End

Figure 2: Workflow for the purification of His-tagged CFAS.

Materials:

  • E. coli cell paste expressing N-terminal His6-tagged CFAS

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 10% glycerol, 20 mM imidazole

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 10% glycerol, 40 mM imidazole

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 10% glycerol, 250 mM imidazole

  • Dialysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 10% glycerol

  • Ni-NTA affinity resin

  • Sonicator

  • Centrifuge

  • Dialysis tubing

Procedure:

  • Resuspend the E. coli cell paste in Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 32,000 x g for 30 minutes at 4°C.

  • Incubate the supernatant with equilibrated Ni-NTA resin for 1 hour at 4°C with gentle mixing.

  • Load the resin-lysate mixture onto a chromatography column.

  • Wash the column with at least 10 column volumes of Wash Buffer.

  • Elute the His-tagged CFAS with 5 column volumes of Elution Buffer.

  • Dialyze the eluted protein against Dialysis Buffer overnight at 4°C.

  • Determine the protein concentration and assess purity by SDS-PAGE.

Colorimetric Assay for CFAS Activity

This protocol is based on a coupled-enzyme assay that measures the production of S-adenosyl-L-homocysteine (SAH).[2]

Materials:

  • Purified CFAS

  • S-adenosyl-L-methionine (SAM)

  • Phospholipid vesicles (e.g., from E. coli polar lipid extract)

  • S-adenosyl-L-homocysteine nucleosidase (SAHn)

  • S-ribosylhomocysteinase (LuxS)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Assay Buffer: e.g., 100 mM HEPES, pH 7.5

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, phospholipid vesicles, SAHn, and LuxS.

  • Add purified CFAS to the reaction mixture.

  • Initiate the reaction by adding SAM.

  • Incubate the reaction at 37°C.

  • At various time points, stop the reaction and add DTNB.

  • Measure the absorbance at 412 nm to quantify the amount of free thiol produced from the reaction of DTNB with homocysteine.

  • Calculate the enzyme activity based on the rate of homocysteine production.

GC-MS Analysis of Cyclopropane Fatty Acids

This protocol describes the preparation of fatty acid methyl esters (FAMEs) for analysis by GC-MS.[12]

gcms_workflow Start Bacterial Cell Pellet or Lipid Extract Lipid_Extraction Total Lipid Extraction Start->Lipid_Extraction Transmethylation Transmethylation to form Fatty Acid Methyl Esters (FAMEs) Lipid_Extraction->Transmethylation Extraction_of_FAMEs Extraction of FAMEs with Hexane (B92381) Transmethylation->Extraction_of_FAMEs GC_MS_Analysis GC-MS Analysis Extraction_of_FAMEs->GC_MS_Analysis Data_Analysis Data Analysis and Quantification GC_MS_Analysis->Data_Analysis End Fatty Acid Profile Data_Analysis->End

Figure 3: Workflow for GC-MS analysis of cyclopropane fatty acids.

Materials:

  • Bacterial cell pellet or lipid extract

  • Internal standard (e.g., triheptadecanoin)

  • Sodium methoxide (B1231860) in methanol/chloroform

  • Hexane

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Perform a total lipid extraction from the bacterial cell pellet.

  • Add a known amount of internal standard to the lipid extract.

  • Transmethylate the lipids to form FAMEs by incubating with 0.1 M sodium methoxide in methanol:chloroform (9:1) at 95°C for 60 minutes.

  • Extract the FAMEs with hexane.

  • Analyze the hexane extract by GC-MS.

  • Identify the FAMEs based on their retention times and mass spectra, comparing them to known standards.

  • Quantify the cyclopropane fatty acids relative to the internal standard.

Conclusion

The biosynthesis of this compound and other cyclopropane fatty acids is a crucial aspect of bacterial membrane physiology, contributing significantly to the adaptation and survival of bacteria under stressful conditions. The central enzyme, cyclopropane fatty acid synthase, represents a potential target for the development of novel antimicrobial agents. This technical guide provides a foundational understanding of this biosynthetic pathway, supported by quantitative data and detailed experimental protocols, to aid researchers in their investigation of this important biological process. The provided methodologies for enzyme purification, activity assessment, and lipid analysis offer a practical framework for further studies in this field.

References

The Role of Cyclopropane Fatty Acids in Bacterial Membranes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, regulation, and function of cyclopropane (B1198618) fatty acids in bacterial membrane adaptation and stress response, providing researchers and drug development professionals with a comprehensive understanding of their significance and methodologies for their study.

Executive Summary

Cyclopropane fatty acids (CFAs) are unique components of the cell membranes of many bacteria, playing a crucial role in the adaptation to stationary phase and various environmental stresses. Formed by the post-synthetic modification of unsaturated fatty acid (UFA) precursors within the membrane phospholipids (B1166683), CFAs modulate membrane fluidity, decrease permeability, and enhance the cell's resistance to harsh conditions such as low pH and cold shock. The synthesis of CFAs is tightly regulated at both the transcriptional and post-transcriptional levels, primarily through the stationary phase sigma factor RpoS and a network of small RNAs (sRNAs). This technical guide provides a detailed overview of the biosynthesis and regulation of CFAs, summarizes the quantitative effects of CFAs on bacterial membrane properties, and offers detailed protocols for key experiments in CFA research. Furthermore, it includes visualizations of the regulatory pathways and experimental workflows to facilitate a deeper understanding of these critical membrane components.

Biosynthesis of Cyclopropane Fatty Acids

The formation of CFAs is a fascinating enzymatic process that occurs directly on the existing phospholipids of the bacterial membrane.

2.1 The Cyclopropanation Reaction

CFAs are synthesized by the addition of a methylene (B1212753) group, derived from S-adenosyl-L-methionine (SAM), across the double bond of a UFA that is already esterified to a phospholipid. This reaction is catalyzed by the enzyme cyclopropane fatty acid synthase (CFA synthase), encoded by the cfa gene.[1] The substrates for this reaction are the membrane phospholipids themselves, making it a post-synthetic modification of the lipid bilayer.[2] This process typically intensifies as bacterial cultures enter the stationary phase of growth or encounter stressful environmental conditions.[1][3]

The overall reaction can be summarized as: Unsaturated fatty acyl chain in phospholipid + S-adenosyl-L-methionine → Cyclopropane fatty acyl chain in phospholipid + S-adenosyl-homocysteine + H+

Regulation of Cyclopropane Fatty Acid Synthesis

The production of CFAs is a highly regulated process, ensuring that these modifications are made when most needed by the cell. The regulation occurs at multiple levels, primarily controlling the expression and activity of CFA synthase.

3.1 Transcriptional Regulation by RpoS (σS)

The primary regulator of cfa gene expression in many bacteria, including Escherichia coli, is the alternative sigma factor RpoS (σS).[4] RpoS is the master regulator of the general stress response and stationary phase.[5] Under conditions of stress or upon entry into stationary phase, the levels of RpoS increase, leading to the transcription of the cfa gene and subsequent synthesis of CFA synthase.[4][5] This links CFA production directly to the cell's adaptation to challenging environments.

RpoS_Regulation Stress Environmental Stress (e.g., stationary phase, low pH) RpoS RpoS (σS) Activation Stress->RpoS induces cfa_gene cfa gene RpoS->cfa_gene activates transcription CFA_synthase CFA Synthase cfa_gene->CFA_synthase translated to CFA_production CFA Production CFA_synthase->CFA_production catalyzes

RpoS-mediated transcriptional activation of CFA synthesis.

3.2 Post-Transcriptional Regulation by Small RNAs (sRNAs)

In addition to transcriptional control, the stability and translation of the cfa mRNA are modulated by a network of small non-coding RNAs (sRNAs).[6][7][8] These sRNAs act by binding to the 5' untranslated region (UTR) of the cfa mRNA, influencing its degradation by ribonucleases like RNase E.[7][9]

  • Activating sRNAs: sRNAs such as RydC and ArrS in E. coli stabilize the cfa mRNA by masking an RNase E cleavage site, thereby promoting the synthesis of CFA synthase.[6][7][9]

  • Repressing sRNAs: Conversely, sRNAs like CpxQ can repress cfa expression by binding to a different site on the mRNA and potentially promoting its degradation.[6]

This sRNA-mediated regulation provides a rapid and fine-tuned response to specific environmental cues, independent of the broader RpoS-dependent stress response.

sRNA_Regulation cfa_mRNA cfa mRNA CFA_synthase CFA Synthase Production cfa_mRNA->CFA_synthase translated to Degradation mRNA Degradation RydC RydC (sRNA) RydC->cfa_mRNA binds to & protects RNaseE RNase E RydC->RNaseE inhibits ArrS ArrS (sRNA) ArrS->cfa_mRNA binds to & protects ArrS->RNaseE inhibits CpxQ CpxQ (sRNA) CpxQ->cfa_mRNA binds to CpxQ->Degradation promotes RNaseE->cfa_mRNA degrades

Post-transcriptional regulation of cfa mRNA stability by sRNAs.

Functional Role of Cyclopropane Fatty Acids in Bacterial Membranes

The presence of CFAs in the bacterial membrane has profound effects on its biophysical properties and the cell's ability to withstand stress.

4.1 Modulation of Membrane Fluidity and Order

The cyclopropane ring introduces a rigid kink in the fatty acid chain.[10] This has a dual effect on the membrane:

  • Increased Fluidity at Low Temperatures: The kinked structure of CFAs disrupts the tight packing of adjacent phospholipid acyl chains, which can increase membrane fluidity, particularly at low temperatures, thus preventing the transition to a gel-like state.[11]

  • Increased Order and Stability: Compared to the double bond of their UFA precursors, the cyclopropane ring is more conformationally restricted. This can lead to a more ordered membrane structure, reducing the rotational freedom of the acyl chains and thereby stabilizing the membrane.[12]

This dual function allows bacteria to maintain a balance between membrane stability and the fluidity required for the function of membrane-embedded proteins.

4.2 Reduction of Membrane Permeability

A key function of CFAs is to decrease the permeability of the bacterial membrane.[10] The increased packing density and reduced flexibility of the acyl chains in the presence of CFAs create a more effective barrier against the passive diffusion of small molecules, including protons.[13] This is particularly important for survival in acidic environments, as it helps to maintain the intracellular pH.

4.3 Role in Stress Resistance

The accumulation of CFAs is a hallmark of the bacterial response to a variety of environmental stresses:

  • Acid Stress: Increased CFA content is strongly correlated with enhanced survival following acid shock.[14][15] By reducing the influx of protons, CFAs help to prevent the acidification of the cytoplasm.[13] In E. coli, a cfa mutant is significantly more sensitive to low pH than the wild-type strain.[14]

  • Cold Shock: The ability of CFAs to maintain membrane fluidity at low temperatures is crucial for survival during cold shock.[11]

  • Osmotic Stress: Higher levels of CFAs have been associated with increased tolerance to osmotic stress.[16]

  • Other Stresses: CFAs also contribute to resistance against ethanol, oxidative stress, and certain antimicrobial agents.[17]

Quantitative Data on CFA Function

The following tables summarize quantitative data from various studies on the effects of CFAs on bacterial membrane composition and properties.

Table 1: Fatty Acid Composition in E. coli Under Different Conditions

StrainGrowth Phase/ConditionC16:0 (%)C16:1 (%)C17:0cyc (%)C18:1 (%)C19:0cyc (%)Reference
Wild-typeExponential30.529.82.137.60[3]
Wild-typeStationary25.410.220.321.522.6[3]
cfa mutantStationary28.132.7039.20[3]
Wild-typepH 7.0 (Exponential)25.910.1N/A45.4N/A[18]
Wild-typepH 4.2 (1h, Exponential)22.338.7N/A27.6N/A[18]

Table 2: Effect of CFAs on Membrane Properties and Stress Survival

OrganismComparisonParameterQuantitative EffectReference
E. coliWild-type vs. cfa mutantProton Influx (at pH 4)~2-fold higher in mutant[13]
E. coliWild-type vs. cfa mutantAcid Shock Survival (pH 3)>100-fold lower in mutant[14]
L. lactisWild-type vs. cfa mutantMembrane Anisotropy (Laurdan)No significant difference at pH 7; Higher in wild-type at pH 5[19]
P. aeruginosaWild-type vs. Δcfas mutantLaurdan GP value0.43 (WT) vs. 0.37 (mutant)[4]
A. caldusOverexpression of CfaS in E. coliCFA (Cy-19:0) content3.52-fold increase[10]
E. coliOverexpression of cfa from H. sociaGrowth in 4-hydroxybenzaldehyde1.78-fold higher growth[16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of cyclopropane fatty acids.

6.1 Quantification of Cyclopropane Fatty Acids by GC-MS (FAME Analysis)

This protocol describes the conversion of fatty acids to their methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry.

FAME_Analysis_Workflow start Bacterial Cell Culture harvest Harvest Cells by Centrifugation start->harvest saponification Saponification (NaOH, Methanol, Heat) harvest->saponification releases fatty acids from lipids methylation Methylation (HCl, Methanol, Heat) saponification->methylation converts to methyl esters extraction Extraction of FAMEs (Hexane/MTBE) methylation->extraction wash Base Wash (NaOH solution) extraction->wash removes impurities analysis GC-MS Analysis wash->analysis end Fatty Acid Profile analysis->end

Workflow for FAME analysis by GC-MS.

Materials:

  • Bacterial cell pellet

  • Reagent 1 (Saponification): 45 g NaOH, 150 ml methanol, 150 ml distilled water

  • Reagent 2 (Methylation): 325 ml 6.0 N HCl, 275 ml methanol

  • Reagent 3 (Extraction): 200 ml hexane, 200 ml methyl tert-butyl ether

  • Reagent 4 (Base Wash): 10.8 g NaOH in 900 ml distilled water

  • Screw-cap glass tubes (13x100 mm)

  • Water bath or heating block

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Procedure:

  • Harvesting: Harvest approximately 40-50 mg of bacterial cells from a culture plate or pellet from a liquid culture by centrifugation. Transfer the cell mass to a clean screw-cap glass tube.[20]

  • Saponification: Add 1.0 ml of Reagent 1 to the cell pellet. Cap the tube tightly and vortex briefly. Heat in a boiling water bath for 5 minutes. Vortex vigorously for 5-10 seconds, then return to the boiling water bath for another 25 minutes.[20]

  • Methylation: Cool the tube to room temperature. Add 2.0 ml of Reagent 2. Cap and vortex briefly. Heat at 80°C for 10 minutes.[20]

  • Extraction: Cool the tube to room temperature. Add 1.25 ml of Reagent 3. Cap and mix by gentle inversion for 10 minutes.[20]

  • Phase Separation: Centrifuge the tube at a low speed (e.g., 2000 rpm) for 5 minutes to separate the phases.

  • Base Wash: Transfer the upper organic phase to a new clean tube. Add 3.0 ml of Reagent 4. Cap and mix by gentle inversion for 5 minutes.[20]

  • Sample Collection: After phase separation, carefully transfer the upper organic phase containing the FAMEs to a GC vial for analysis.

  • GC-MS Analysis: Analyze the FAMEs using a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms). The temperature program should be optimized to separate the different fatty acid methyl esters. Mass spectra are used to identify the individual FAMEs based on their fragmentation patterns and retention times compared to standards.

6.2 Measurement of Membrane Fluidity using Laurdan Generalized Polarization (GP)

This protocol uses the fluorescent probe Laurdan to assess membrane fluidity. Laurdan's emission spectrum shifts depending on the polarity of its environment in the membrane, which is related to lipid packing.

Materials:

  • Bacterial cell culture

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) stock solution (e.g., 10 mM in DMF)

  • Phosphate-buffered saline (PBS) or other appropriate buffer

  • Fluorometer or fluorescence plate reader

Procedure:

  • Cell Preparation: Grow bacterial cells to the desired growth phase. Harvest the cells by centrifugation and wash them twice with PBS. Resuspend the cells in PBS to a final OD600 of 0.4-0.8.[2]

  • Laurdan Staining: Add Laurdan to the cell suspension to a final concentration of 10 µM. Incubate in the dark at room temperature for 10-15 minutes.

  • Fluorescence Measurement: Transfer the stained cell suspension to a quartz cuvette or a black, clear-bottom 96-well plate. Measure the fluorescence emission intensity at two wavelengths: 440 nm (characteristic of the ordered, gel phase) and 490 nm (characteristic of the disordered, liquid-crystalline phase), using an excitation wavelength of 350 nm.[11]

  • GP Calculation: Calculate the Generalized Polarization (GP) value using the following formula: GP = (I440 - I490) / (I440 + I490)[11] Where I440 and I490 are the fluorescence intensities at 440 nm and 490 nm, respectively.

  • Data Interpretation: A higher GP value indicates a more ordered (less fluid) membrane, while a lower GP value corresponds to a more disordered (more fluid) membrane.

6.3 Bacterial Acid Stress Survival Assay

This protocol assesses the ability of bacteria to survive a sudden shift to a low pH environment.

Materials:

  • Bacterial cultures (e.g., wild-type and cfa mutant) grown to stationary phase

  • Acidic medium (e.g., LB broth adjusted to pH 3.0 with HCl)

  • Neutralization buffer (e.g., PBS, pH 7.4)

  • Agar (B569324) plates for viable cell counting

Procedure:

  • Culture Preparation: Grow bacterial cultures overnight to reach the stationary phase.

  • Acid Challenge: Pellet a 1 ml aliquot of the culture by centrifugation and resuspend it in 1 ml of the acidic medium (pH 3.0). Incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 30, 60, 120 minutes), remove an aliquot of the acid-stressed culture.

  • Serial Dilution and Plating: Immediately perform serial dilutions of the aliquot in neutralization buffer. Plate the appropriate dilutions onto agar plates.

  • Incubation and Colony Counting: Incubate the plates overnight at 37°C. Count the number of colony-forming units (CFUs) on the plates.

  • Calculation of Survival: Calculate the percentage of survival at each time point relative to the initial cell count (time 0). Survival (%) = (CFU/ml at time t / CFU/ml at time 0) x 100

Conclusion and Future Directions

Cyclopropane fatty acids are integral components of the bacterial membrane that play a vital role in adaptation and survival under stressful conditions. Their synthesis is a finely tuned process regulated by a complex interplay of transcriptional and post-transcriptional mechanisms. By modulating membrane fluidity and permeability, CFAs provide a crucial defense against environmental challenges, particularly acid stress. The methodologies outlined in this guide provide a robust framework for researchers to investigate the multifaceted roles of CFAs in bacterial physiology.

Future research in this area could focus on several key aspects:

  • Elucidating the precise molecular interactions between CFAs and membrane proteins, and how these interactions influence protein function.

  • Exploring the diversity of CFA synthases across different bacterial species and their unique regulatory mechanisms.

  • Investigating the potential of CFA synthesis pathways as targets for novel antimicrobial drugs , particularly for pathogenic bacteria that rely on CFAs for virulence and survival in the host.

A deeper understanding of the function and regulation of cyclopropane fatty acids will undoubtedly open new avenues for both fundamental microbiology research and the development of innovative strategies to combat bacterial infections.

References

The Natural Occurrence of cis-9,10-Methylenehexadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and physiological significance of cis-9,10-methylenehexadecanoyl-CoA, the activated form of cis-9,10-methylenehexadecanoic acid. This unique cyclopropane (B1198618) fatty acid (CFA) is a key component in the cell membranes of numerous bacterial species and has been identified in various other organisms, including plants and mammals, often as a result of dietary intake. This document details the biosynthetic pathway, summarizes quantitative data on its prevalence, provides in-depth experimental protocols for its analysis, and illustrates its primary role in modulating membrane biophysics as a response to environmental stressors.

Introduction

This compound is the metabolically active form of cis-9,10-methylenehexadecanoic acid, a saturated fatty acid containing a cyclopropane ring. This structural feature imparts unique physicochemical properties that are leveraged by various organisms, particularly bacteria, to adapt to changing environmental conditions. The formation of the cyclopropane ring is a post-synthetic modification of an existing unsaturated fatty acyl chain within a phospholipid, catalyzed by the enzyme cyclopropane fatty acid (CFA) synthase. The CoA-ester of this fatty acid is a crucial intermediate in its metabolism, though its cellular concentration is typically low due to its transient nature. Understanding the distribution and function of this molecule is of growing interest in microbiology, food science, and potentially human health.

Natural Occurrence and Quantitative Data

cis-9,10-Methylenehexadecanoic acid, and by extension its CoA derivative, is most prominently found in the phospholipids (B1166683) of many bacteria, where its concentration can vary significantly depending on the species and growth conditions. It has also been detected in some plant species and in the tissues and fluids of mammals, where its origin is believed to be primarily from the diet and gut microbiota.

Data Presentation

The following tables summarize the quantitative data on the occurrence of cis-9,10-methylenehexadecanoic acid and other cyclopropane fatty acids in various matrices.

Table 1: Quantitative Occurrence of Cyclopropane Fatty Acids in Bacteria

OrganismStrainGrowth Phase/Conditioncis-9,10-Methylene- hexadecanoic Acid (% of Total Fatty Acids)Other Cyclopropane Fatty Acids (% of Total Fatty Acids)Reference
Escherichia coliK-12Stationary21.8%cis-11,12-Methyleneoctadecanoic acid (lactobacillic acid): 7.4%[1]
Salmonella TyphimuriumATCC14028sStationaryPresent (levels vary)cis-11,12-Methyleneoctadecanoic acid: 89.5% conversion from precursor

Table 2: Quantitative Occurrence of Cyclopropane Fatty Acids in Dairy Products and Other Foods

Food ProductMatrixConcentration of cis-9,10-Methylene- hexadecanoic Acid (and other CPFAs)Reference
Cow's MilkTotal Fat0.014 - 0.105% of total fatty acids[2]
Grana Padano CheeseTotal Fat300 - 830 mg/kg of fat[3]
Grana Padano CheesePer 100g9.0 - 30.0 mg/100g
Bovine MeatPer 100g0.7 - 4.0 mg/100g
Ewe's Milk Cheese (from silage-fed animals)Total FatDetected, levels vary[4]

Table 3: Quantitative Occurrence of cis-9,10-Methylenehexadecanoic Acid in Mammalian Tissues

OrganismTissue/FluidConcentrationNotesReference
HumanAdipose Tissue~0.4% of total fatty acidsPrimarily in triacylglycerols
HumanSerum~0.2% of total fatty acidsIn phospholipids and triacylglycerols
HumanHeart and LiverDetected in phospholipidsHydrolysis required for detection[5]
RatAdipose Tissue and SerumComparable to human levels
HumanPlasmaDetectedLevels increase after controlled dietary intake of CPFA-rich foods

Biosynthesis and Physiological Role

The primary physiological role of this compound and its corresponding phospholipid-incorporated form is to modify the properties of cell membranes, particularly in bacteria. This modification is a key component of the bacterial stress response.

Biosynthesis Pathway

The synthesis of cyclopropane fatty acids occurs at the level of the phospholipid bilayer. The precursor is an unsaturated fatty acyl group, typically palmitoleic acid (cis-9-hexadecenoic acid) for the synthesis of cis-9,10-methylenehexadecanoic acid. The enzyme cyclopropane fatty acid (CFA) synthase utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to transfer a methylene (B1212753) group across the double bond of the acyl chain.

biosynthesis cluster_membrane Bacterial Inner Membrane cluster_stress Stress Signals PL Phospholipid with Palmitoleoyl Chain PL_CFA Phospholipid with cis-9,10-Methylene- hexadecanoyl Chain PL->PL_CFA Cyclopropane Fatty Acid Synthase (CFAS) SAH S-Adenosyl-L- homocysteine (SAH) PL_CFA->SAH SAM S-Adenosyl-L-methionine (SAM) SAM->PL_CFA Stationary Phase Stationary Phase Stationary Phase->PL_CFA Upregulates CFAS Low pH Low pH High Temperature High Temperature gcms_workflow Sample Biological Sample (e.g., Bacterial Pellet, Tissue) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Sample->Extraction Saponification Saponification & Derivatization (e.g., Methanolic KOH or BF3-Methanol) Extraction->Saponification FAMEs Fatty Acid Methyl Esters (FAMEs) in Organic Solvent Saponification->FAMEs GCMS GC-MS Analysis FAMEs->GCMS Data Data Analysis (Quantification against internal standard) GCMS->Data

References

An In-depth Technical Guide to the Structure and Conformation of cis-9,10-methylenehexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, conformation, and biochemical context of cis-9,10-methylenehexadecanoyl-CoA, a key intermediate in the metabolism of cyclopropane (B1198618) fatty acids. This document delves into its structural characteristics, relevant biochemical pathways, and the experimental methodologies used for its study.

Introduction

This compound is the coenzyme A thioester of cis-9,10-methylenehexadecanoic acid, a saturated fatty acid containing a cyclopropane ring. Cyclopropane fatty acids (CFAs) are primarily found in the membrane phospholipids (B1166683) of various bacteria, where they play a crucial role in adapting to environmental stresses.[1] The introduction of the methylene (B1212753) bridge across the double bond of the precursor unsaturated fatty acid alters the physical properties of the cell membrane, enhancing its stability while maintaining fluidity.[2] This guide focuses on the structural and conformational aspects of the CoA derivative, which is the activated form of the fatty acid utilized in cellular metabolism.

Molecular Structure and Conformation

The precise experimental determination of the three-dimensional structure of this compound through techniques like X-ray crystallography has not been reported in the literature. However, its structure can be inferred from the known structures of its constituent parts: the hexadecanoyl chain with a cis-cyclopropane ring and the coenzyme A moiety.

The acyl chain consists of 16 carbon atoms with a methylene bridge between carbons 9 and 10. The cis configuration of the cyclopropane ring introduces a significant kink in the fatty acyl chain, similar to that of a cis-unsaturated fatty acid. This kink is crucial for disrupting the close packing of phospholipid tails in the cell membrane.[2] The coenzyme A portion is a complex molecule composed of β-mercaptoethylamine, pantothenic acid, and adenosine (B11128) 3',5'-bisphosphate. The acyl chain is linked to the sulfhydryl group of β-mercaptoethylamine via a high-energy thioester bond.

The overall conformation of this compound in solution is expected to be highly flexible due to the numerous rotatable bonds in both the acyl chain and the coenzyme A moiety. The hydrophobic acyl chain and the hydrophilic coenzyme A part will likely adopt conformations that minimize free energy in an aqueous environment, potentially forming micelle-like structures at higher concentrations.

Structural Data

While experimental bond lengths and angles for the entire this compound molecule are unavailable, theoretical values and data from related structures can provide insights. The table below summarizes computed physicochemical properties for the parent fatty acid and provides a foundation for understanding the properties of its CoA derivative.

PropertyValueSource
cis-9,10-methylenehexadecanoic acid
Molecular FormulaC₁₇H₃₂O₂[3]
Molecular Weight268.4 g/mol [3]
XLogP36.1[3]
Hydrogen Bond Donor Count1[3]
Hydrogen Bond Acceptor Count2[3]
Rotatable Bond Count14[3]
This compound
Molecular FormulaC₃₈H₆₆N₇O₁₇P₃S[4]
Molecular Weight1017.95 g/mol [4]

Biochemical Pathways

This compound is primarily involved in the biosynthesis of cyclopropane fatty acids, which are incorporated into bacterial membrane phospholipids.

Biosynthesis of Cyclopropane Fatty Acids

The formation of the cyclopropane ring occurs on the intact phospholipid molecule, utilizing the corresponding unsaturated fatty acyl chain as a substrate. The enzyme responsible for this transformation is cyclopropane-fatty-acyl-phospholipid synthase (CFAS) . The methyl group donor for the formation of the methylene bridge is S-adenosyl-L-methionine (SAM) .[1]

The logical workflow for this biosynthesis is depicted in the following diagram:

biosynthesis_workflow cluster_0 Substrate Provision cluster_1 Enzymatic Reaction cluster_2 Products Unsaturated_Fatty_Acyl_Phospholipid Unsaturated Fatty Acyl- Phospholipid CFAS Cyclopropane-Fatty-Acyl- Phospholipid Synthase (CFAS) Unsaturated_Fatty_Acyl_Phospholipid->CFAS Substrate SAM S-adenosyl-L-methionine (SAM) SAM->CFAS Methyl Donor CFA_Phospholipid Cyclopropane Fatty Acyl- Phospholipid CFAS->CFA_Phospholipid Product SAH S-adenosyl-L-homocysteine (SAH) CFAS->SAH Byproduct

Caption: Biosynthesis of Cyclopropane Fatty Acyl-Phospholipids.

This pathway is a post-synthetic modification of the membrane phospholipids and is often upregulated in response to environmental stressors such as changes in pH or temperature.[1]

Experimental Protocols

The study of this compound and related compounds relies on sophisticated analytical techniques. Below are detailed methodologies for key experiments.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is adapted from methodologies for the analysis of long-chain acyl-CoAs.

Objective: To separate and identify this compound from a complex biological matrix.

Methodology:

  • Sample Preparation:

    • Homogenize tissue or cell pellets in a cold extraction solvent (e.g., 2:1:1 acetonitrile:methanol (B129727):water).

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.

    • Collect the supernatant and dry it under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate.

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 50:50 v/v) with 10 mM ammonium acetate.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time (e.g., 5% to 95% B over 15 minutes).

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Full scan for identification and targeted MS/MS for quantification.

    • Parent Ion (m/z): 1018.4 (for [M+H]⁺).

    • Fragment Ions (for MS/MS): Monitor for characteristic fragments of the CoA moiety (e.g., loss of the phosphopantetheine group).

The following diagram illustrates the general workflow for LC-MS analysis:

lcms_workflow Sample Biological Sample Extraction Solvent Extraction Sample->Extraction LC Liquid Chromatography (C18 column) Extraction->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS Mass Spectrometer ESI->MS Data_Analysis Data Analysis (Identification & Quantification) MS->Data_Analysis

Caption: General Workflow for LC-MS Analysis of Acyl-CoAs.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information. While specific data for this compound is scarce, the following outlines a general approach.

Objective: To obtain structural information and confirm the identity of this compound.

Methodology:

  • Sample Preparation:

    • Purify this compound to a high degree (>95%).

    • Lyophilize the sample to remove water.

    • Dissolve the sample in a deuterated solvent (e.g., D₂O or CD₃OD).

  • ¹H NMR Spectroscopy:

    • Spectrometer: High-field NMR spectrometer (≥ 500 MHz).

    • Parameters:

      • Acquire a standard 1D ¹H spectrum.

      • Expected characteristic signals:

        • Protons on the cyclopropane ring (typically in the range of -0.5 to 1.0 ppm).

        • Protons of the acyl chain (methylene groups around 1.2-1.6 ppm, α-methylene around 2.2-2.4 ppm).

        • Signals from the coenzyme A moiety (e.g., adenine (B156593) proton at ~8.5 ppm).

  • ¹³C NMR Spectroscopy:

    • Parameters:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Expected characteristic signals:

        • Carbons of the cyclopropane ring (typically in the range of 10-25 ppm).

        • Thioester carbonyl carbon (~200 ppm).

        • Carbons of the acyl chain and coenzyme A.

  • 2D NMR Spectroscopy:

    • Perform COSY (Correlation Spectroscopy) to establish proton-proton correlations within the acyl chain and CoA moiety.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate proton and carbon signals.

Summary

This compound is a vital, albeit transient, molecule in the biosynthesis of cyclopropane fatty acids in bacteria. Its unique structure, characterized by a kinked acyl chain due to the cis-cyclopropane ring, is fundamental to its role in modulating membrane properties. While direct experimental structural data for this specific CoA derivative is limited, its characteristics can be inferred from related compounds and analyzed using advanced techniques like LC-MS and NMR. Further research, potentially involving chemical synthesis and high-resolution structural biology, is needed to fully elucidate its conformational dynamics and interactions with enzymes like CFAS.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of cis-9,10-Methylenehexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-9,10-Methylenehexadecanoyl-CoA is a cyclopropane (B1198618) fatty acyl-CoA that can be a valuable tool in biochemical assays and drug discovery. Its synthesis can be achieved through a chemo-enzymatic pathway. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound, leveraging the activity of E. coli cyclopropane fatty acid synthase (CFA synthase) followed by an acyl-CoA synthetase.

Cyclopropane fatty acid (CFA) synthase is an S-adenosyl-L-methionine (SAM)-dependent enzyme that catalyzes the transfer of a methylene (B1212753) group from SAM to the cis double bond of an unsaturated fatty acyl chain within a phospholipid, forming a cyclopropane ring. The natural substrate for CFA synthase is a phospholipid bilayer, and the enzyme shows a strong preference for the phospholipid head group for substrate recognition. Therefore, a two-step enzymatic approach is outlined:

  • Step 1: Enzymatic synthesis of cis-9,10-methylenehexadecanoyl-containing phospholipids (B1166683). In this step, a recombinant E. coli CFA synthase is used to convert a phospholipid containing a cis-9-hexadecenoyl (palmitoleoyl) acyl chain into the corresponding cis-9,10-methylenehexadecanoyl-containing phospholipid.

  • Step 2: Generation and conversion of cis-9,10-methylenehexadecanoic acid to its CoA ester. The cyclopropanated fatty acid is first liberated from the phospholipid backbone via hydrolysis and subsequently converted to its coenzyme A thioester using a long-chain acyl-CoA synthetase.

Data Presentation

Table 1: Kinetic Parameters of E. coli Cyclopropane Fatty Acid Synthase

ParameterValueSubstrateReference
kcat~13-15 min-1Phospholipid Vesicles
Km, SAM68 µMS-Adenosyl-L-methionine

Table 2: Typical Yields for Enzymatic Cyclopropanation of Phospholipids

Enzyme ConcentrationSubstrate ConcentrationSAM ConcentrationReaction TimeConversion (%)Reference
5 µM2 mM2 mM3 hours25
10 µM4 mM4 mM3 hours18

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant E. coli CFA Synthase

This protocol describes the expression and purification of His-tagged E. coli CFA synthase.

Materials:

  • E. coli cells harboring a pET-based plasmid with a gene encoding His6-CFA synthase

  • Luria-Bertani (LB) medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10% glycerol, 20 mM imidazole)

  • Wash buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10% glycerol, 40 mM imidazole)

  • Elution buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10% glycerol, 250 mM imidazole)

  • Ni-NTA affinity resin

  • Dialysis buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10% glycerol)

Procedure:

  • Expression:

    • Inoculate 1 L of LB medium with an overnight culture of E. coli cells harboring the CFA synthase expression plasmid.

    • Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to grow the culture for 3 hours at 30°C.

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Purification:

    • Resuspend the cell pellet in 20 mL of lysis buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 32,000 x g for 30 minutes at 4°C.

    • Apply the supernatant to a column containing 1 mL of equilibrated Ni-NTA resin.

    • Wash the column with 10 column volumes of wash buffer.

    • Elute the His-tagged CFA synthase with 5 column volumes of elution buffer.

    • Dialyze the eluted protein against dialysis buffer overnight at 4°C.

    • Determine the protein concentration using a Bradford assay and assess purity by SDS-PAGE.

Protocol 2: Enzymatic Synthesis of cis-9,10-Methylenehexadecanoyl-Containing Phospholipids

This protocol details the in vitro synthesis of cyclopropanated phospholipids using purified CFA synthase.

Materials:

  • Purified recombinant E. coli CFA synthase

  • Substrate vesicles (e.g., 1-palmitoyl-2-palmitoleoyl-sn-glycero-3-phosphocholine, POPC)

  • S-Adenosyl-L-methionine (SAM)

  • HEPES buffer (50 mM, pH 7.5)

  • Sodium bicarbonate (NaHCO3)

  • S-adenosylhomocysteine nucleosidase (SAH-N) (optional, to prevent product inhibition)

Procedure:

  • Substrate Vesicle Preparation:

    • Prepare a solution of the desired phospholipid (e.g., POPC) in chloroform.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Hydrate the lipid film in HEPES buffer to the desired concentration (e.g., 4 mM) by vortexing.

    • Create small unilamellar vesicles (SUVs) by sonication or extrusion.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • HEPES buffer (pH 7.5)

      • 150 mM NaHCO3

      • Substrate vesicles (e.g., 2 mM final concentration)

      • SAM (e.g., 2 mM final concentration)

      • CFA synthase (5 µM final concentration)

      • SAH-N (optional, 5 µM final concentration)

    • Incubate the reaction at 37°C for 3 hours.

Protocol 3: Hydrolysis of Phospholipids and Conversion to Acyl-CoA

This protocol describes the liberation of the cyclopropanated fatty acid and its subsequent conversion to the CoA ester.

Materials:

  • Reaction mixture from Protocol 2

  • Phospholipase A2 (for hydrolysis at the sn-2 position) or methanolic HCl (for total fatty acid hydrolysis)

  • Long-chain acyl-CoA synthetase

  • Coenzyme A (CoA)

  • ATP

  • MgCl2

  • Tris-HCl buffer (pH 7.5)

Procedure:

  • Hydrolysis:

    • To the reaction mixture, add phospholipase A2 according to the manufacturer's instructions to specifically release the fatty acid from the sn-2 position. Alternatively, for total fatty acid release, perform acid-catalyzed methanolysis by adding methanolic HCl and heating.

    • Extract the released fatty acids using a suitable organic solvent (e.g., hexane).

    • Evaporate the solvent to obtain the purified cis-9,10-methylenehexadecanoic acid.

  • Acyl-CoA Synthesis:

    • Prepare a reaction mixture containing:

      • Tris-HCl buffer (pH 7.5)

      • 10 mM MgCl2

      • 10 mM ATP

      • 1 mM CoA

      • 0.5 mM cis-9,10-methylenehexadecanoic acid

      • Long-chain acyl-CoA synthetase (e.g., 1-2 units)

    • Incubate the reaction at 37°C for 1-2 hours.

    • The resulting product is this compound.

Protocol 4: Analysis of Reaction Products

This protocol outlines the analysis of the cyclopropanated fatty acid product.

Materials:

  • Fatty acid sample (from Protocol 3, step 1.3)

  • BF3-methanol or methanolic HCl for transmethylation

  • Hexane (B92381)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Fatty Acid Methyl Ester (FAME) Preparation:

    • To the dried fatty acid sample, add 1 mL of BF3-methanol or methanolic HCl.

    • Heat at 60-100°C for 15-60 minutes.

    • Add 1 mL of water and extract the FAMEs with 1 mL of hexane.

    • Collect the hexane layer for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the FAME sample into the GC-MS.

    • Use a suitable capillary column (e.g., a polar column) for separation.

    • The presence of cis-9,10-methylenehexadecanoic acid methyl ester will be confirmed by its characteristic retention time and mass spectrum.

Visualizations

Enzymatic_Synthesis_Pathway cluster_step1 Step 1: Cyclopropanation of Phospholipid cluster_step2 Step 2: Acyl-CoA Synthesis PL Palmitoleoyl-Phospholipid CFA_Synthase Cyclopropane Fatty Acid Synthase PL->CFA_Synthase SAM S-Adenosyl-L-methionine (SAM) SAM->CFA_Synthase CFA_PL cis-9,10-Methylenehexadecanoyl- Phospholipid CFA_Synthase->CFA_PL SAH S-Adenosyl-L-homocysteine (SAH) CFA_Synthase->SAH CFA_PL_hydrolysis cis-9,10-Methylenehexadecanoyl- Phospholipid CFA_PL->CFA_PL_hydrolysis Hydrolysis Hydrolysis (e.g., Phospholipase A2) CFA_PL_hydrolysis->Hydrolysis CFA cis-9,10-Methylenehexadecanoic Acid Hydrolysis->CFA Acyl_CoA_Synthetase Acyl-CoA Synthetase CFA->Acyl_CoA_Synthetase Product This compound Acyl_CoA_Synthetase->Product AMP_PPi AMP + PPi Acyl_CoA_Synthetase->AMP_PPi CoA Coenzyme A CoA->Acyl_CoA_Synthetase ATP ATP ATP->Acyl_CoA_Synthetase

Caption: Two-step enzymatic synthesis of this compound.

Experimental_Workflow cluster_enzyme_prep Enzyme Preparation cluster_synthesis Synthesis and Product Generation cluster_analysis Analysis Expression Expression of His-tagged CFA Synthase in E. coli Purification Ni-NTA Affinity Chromatography Expression->Purification Reaction1 In vitro Cyclopropanation of Phospholipid Vesicles Purification->Reaction1 Hydrolysis Hydrolysis of Cyclopropanated Phospholipid Reaction1->Hydrolysis Reaction2 Acyl-CoA Synthesis Hydrolysis->Reaction2 FAME_prep FAME Derivatization Reaction2->FAME_prep GCMS GC-MS Analysis FAME_prep->GCMS

Application Note: Quantitative Analysis of cis-9,10-methylenehexadecanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-9,10-methylenehexadecanoyl-CoA is a cyclopropane (B1198618) fatty acyl-CoA that has been identified in various biological systems. While prevalent in bacteria, its presence and potential roles in mammalian cells are of growing interest. Cyclopropane fatty acids are known to alter membrane fluidity and may be involved in cellular signaling processes. Accurate quantification of this compound is crucial for understanding its metabolism, distribution, and biological functions. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation (Cell Culture)

This protocol is adapted from established methods for acyl-CoA extraction.[1][2]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold deionized water with 0.6% formic acid

  • Acetonitrile

  • Internal Standard (IS): Heptadecanoyl-CoA or other odd-chain acyl-CoA not present in the sample. A stable isotope-labeled version of the analyte would be ideal if available.

  • Centrifuge capable of 4°C and high speeds

  • Vortex mixer

  • Sonicator

Procedure:

  • Culture cells to confluency in appropriate plates (e.g., P-100).

  • Rinse the cells once with 10 ml of ice-cold PBS.

  • Add 3 ml of ice-cold PBS to the plate and scrape the cells. Transfer the cell suspension to a 15 ml polypropylene (B1209903) centrifuge tube.

  • Rinse the plate with an additional 3 ml of ice-cold PBS and add to the same centrifuge tube.

  • Centrifuge the cell suspension at 1,000 rpm for 5 minutes at 4°C.

  • Aspirate the supernatant and add 300 µL of ice-cold deionized water containing 0.6% formic acid to the cell pellet.

  • Resuspend the cell pellet by vortexing or sonicating. Take a small aliquot for protein concentration determination for normalization purposes.

  • Add 270 µL of acetonitrile, vortex thoroughly, and/or sonicate to ensure homogeneity.[1]

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet proteins.

  • Transfer the supernatant to a new microcentrifuge tube for LC-MS/MS analysis.

Liquid Chromatography (LC)

The following LC conditions are based on methods for separating long-chain acyl-CoAs.[3][4][5]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

LC Parameters:

ParameterValue
Column C18 reverse-phase, e.g., Agilent ZORBAX 300SB-C8 (100 x 2.1 mm, 3.5 µm) or equivalent
Mobile Phase A Water with 10 mM ammonium (B1175870) acetate, pH 5.0
Mobile Phase B Acetonitrile
Gradient 0-5 min: 2% B; 5-20 min: 2% to 95% B; 20-25 min: 95% B; 25.1-30 min: 2% B
Flow Rate 200 µL/min
Column Temperature 40°C
Injection Volume 10-40 µL
Mass Spectrometry (MS/MS)

MS/MS parameters are set for positive ion mode, which is known to be efficient for acyl-CoA ionization.[3][6][7]

Instrumentation:

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

MS/MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Nebulizer Gas Nitrogen, instrument-specific optimization
Curtain Gas Nitrogen, instrument-specific optimization
Collision Gas Argon, instrument-specific optimization
ESI Needle Voltage ~5.5 kV
Source Temperature 350°C

MRM Transitions:

The characteristic fragmentation of acyl-CoAs involves the neutral loss of the phospho-ADP moiety (507.3 Da). The molecular weight of this compound is 1017.95 g/mol .[1] The protonated precursor ion [M+H]⁺ would be at m/z 1018.96.

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Collision Energy (eV)
This compound1019.0511.7To be optimized
Internal Standard (e.g., Heptadecanoyl-CoA)1034.0526.7To be optimized

Note: The exact m/z values and collision energy should be optimized by direct infusion of a standard solution.

Data Presentation

Quantitative data should be presented in a clear, tabular format. A standard curve should be generated using a commercially available standard for this compound.

Table 1: Standard Curve for this compound Quantification

Concentration (nM)Peak Area Ratio (Analyte/IS)
1
5
10
50
100
500
1000

The standard curve should be linear with an R² value > 0.99.

Table 2: Quantification of this compound in Biological Samples

Sample IDPeak Area Ratio (Analyte/IS)Concentration (nM)Normalized Amount (pmol/mg protein)
Control 1
Control 2
Control 3
Treatment 1
Treatment 2
Treatment 3

Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cell_culture Cell Culture cell_harvest Cell Harvesting & Lysis cell_culture->cell_harvest protein_precipitation Protein Precipitation cell_harvest->protein_precipitation supernatant_collection Supernatant Collection protein_precipitation->supernatant_collection lc_separation Liquid Chromatography (C18 Separation) supernatant_collection->lc_separation ms_detection Mass Spectrometry (ESI+ MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification (Standard Curve) peak_integration->quantification normalization Normalization (Protein Content) quantification->normalization

Caption: Experimental workflow for LC-MS/MS quantification.

Potential Signaling Pathway Involvement

While the specific signaling roles of this compound in mammalian cells are still under investigation, other cis-unsaturated fatty acids are known to activate Protein Kinase C (PKC), a key regulator of numerous cellular processes. This diagram illustrates a potential mechanism of action.

signaling_pathway cluster_activation PKC Activation extracellular_stimulus Extracellular Stimulus receptor GPCR / RTK extracellular_stimulus->receptor 1. Binding plc Phospholipase C (PLC) receptor->plc 2. Activation pip2 PIP2 plc->pip2 3. Hydrolysis dag Diacylglycerol (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc 6a. er Endoplasmic Reticulum ip3->er 4. IP3R Binding ca2 Ca²⁺ er->ca2 5. Ca²⁺ Release ca2->pkc 6b. cfa_coa cis-9,10-methylene- hexadecanoyl-CoA cfa cis-9,10-methylene- hexadecanoic acid cfa_coa->cfa Hydrolysis cfa->pkc 6c. Synergistic Activation downstream Downstream Signaling (e.g., Gene Expression, Proliferation) pkc->downstream 7. Phosphorylation

Caption: Potential PKC activation by a cyclopropane fatty acid.

References

Application Notes and Protocols: Purification of cis-9,10-Methylenehexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-9,10-methylenehexadecanoyl-CoA is a key intermediate in the biosynthesis of cyclopropane (B1198618) fatty acids in many bacteria. These modified fatty acids play a crucial role in membrane fluidity and resistance to environmental stress. The study of the enzymes that synthesize and metabolize this acyl-CoA, and its role in bacterial physiology, is of significant interest in microbiology and for the development of novel antimicrobial agents.

Direct purification of this compound from bacterial lysates is challenging due to its low intracellular concentration and rapid incorporation into phospholipids. This document provides a detailed protocol for a robust chemo-enzymatic synthesis and purification of this compound. This method offers a reliable means to produce high-purity material for enzymatic assays, structural studies, and other research applications.

The protocol involves three main stages:

  • Expression and Purification of E. coli Acyl-CoA Synthetase (FadD): A recombinant acyl-CoA synthetase is overexpressed in E. coli and purified to homogeneity.

  • Enzymatic Synthesis of this compound: The purified FadD is used to catalyze the formation of the CoA thioester from cis-9,10-methylenehexadecanoic acid and Coenzyme A.

  • Purification of this compound: The synthesized product is purified from the reaction mixture using solid-phase extraction and high-performance liquid chromatography (HPLC).

Data Presentation

Table 1: Summary of Quantitative Data for Protein Purification and Enzymatic Synthesis

ParameterValueNotes
FadD Protein Purification
Expression HostE. coli BL21(DE3)
Culture Volume1 L
Typical Yield of Purified FadD5 - 10 mgPer liter of culture
Purity of FadD>95%As determined by SDS-PAGE
Enzymatic Synthesis
Reaction Volume10 mL
Concentration of cis-9,10-methylenehexadecanoic acid1 mM
Concentration of Coenzyme A1.2 mM
Concentration of ATP5 mM
Concentration of MgCl₂5 mM
Concentration of Purified FadD0.1 mg/mL
Reaction Time2 - 4 hours
Reaction Temperature37°C
Product Purification
Typical Yield of Purified Product1 - 2 mgFrom a 10 mL reaction
Purity of Final Product>98%As determined by HPLC

Experimental Protocols

Protocol 1: Expression and Purification of E. coli Acyl-CoA Synthetase (FadD)

This protocol describes the overexpression and purification of His-tagged E. coli FadD.

Materials:

  • E. coli BL21(DE3) cells containing an expression vector for N-terminally His-tagged FadD

  • Luria-Bertani (LB) broth

  • Appropriate antibiotic for plasmid selection (e.g., ampicillin (B1664943) or kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT

  • Dialysis Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol

  • Ni-NTA affinity chromatography column

  • Sonicator

  • Centrifuge

Procedure:

  • Expression: a. Inoculate 1 L of LB broth containing the appropriate antibiotic with an overnight culture of E. coli BL21(DE3) harboring the FadD expression plasmid. b. Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.5 mM. d. Continue to grow the culture at 18°C for 16-20 hours.

  • Cell Lysis: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. c. Lyse the cells by sonication on ice. d. Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Purification: a. Load the clarified lysate onto a pre-equilibrated Ni-NTA column. b. Wash the column with 10 column volumes of Wash Buffer. c. Elute the His-tagged FadD with 5 column volumes of Elution Buffer. d. Collect fractions and analyze by SDS-PAGE to identify those containing purified FadD. e. Pool the fractions containing pure FadD and dialyze against Dialysis Buffer overnight at 4°C. f. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. g. Store the purified enzyme in aliquots at -80°C.

Protocol 2: Enzymatic Synthesis of this compound

Materials:

  • Purified E. coli FadD

  • cis-9,10-Methylenehexadecanoic acid (commercially available or synthesized)

  • Coenzyme A (CoA) lithium salt

  • Adenosine triphosphate (ATP) disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Triton X-100

  • Reaction Buffer: 100 mM Tris-HCl pH 7.5

Procedure:

  • Prepare a 10 mM stock solution of cis-9,10-methylenehexadecanoic acid in ethanol (B145695) containing 1% Triton X-100.

  • In a 15 mL conical tube, combine the following components to the final concentrations listed in Table 1:

    • Reaction Buffer

    • cis-9,10-Methylenehexadecanoic acid stock solution

    • CoA

    • ATP

    • MgCl₂

  • Initiate the reaction by adding the purified FadD enzyme.

  • Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.

  • Monitor the reaction progress by taking small aliquots and analyzing by HPLC.

Protocol 3: Purification of this compound

Materials:

Procedure:

  • Solid-Phase Extraction (SPE): a. Pre-condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water. b. Acidify the enzymatic reaction mixture to a final concentration of 0.1% TFA. c. Load the acidified reaction mixture onto the SPE cartridge. d. Wash the cartridge with 5 mL of water containing 0.1% TFA to remove salts and unreacted CoA and ATP. e. Elute the this compound with 5 mL of methanol. f. Dry the eluate under a stream of nitrogen or by lyophilization.

  • HPLC Purification: a. Reconstitute the dried sample in a small volume of 50% acetonitrile. b. Purify the sample by reverse-phase HPLC using a C18 column. c. Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the product. A typical gradient is 20-80% acetonitrile over 30 minutes. d. Monitor the elution profile at 260 nm (for the adenine (B156593) ring of CoA). e. Collect the peak corresponding to this compound. f. Confirm the identity of the product by mass spectrometry. g. Lyophilize the purified fraction to obtain the final product as a white powder. h. Store the purified this compound at -80°C.

Visualizations

experimental_workflow cluster_fadD Protocol 1: FadD Purification cluster_synthesis Protocol 2: Enzymatic Synthesis cluster_purification Protocol 3: Product Purification fadD_expression Overexpression of His-tagged FadD in E. coli cell_lysis Cell Lysis by Sonication fadD_expression->cell_lysis ni_nta Ni-NTA Affinity Chromatography cell_lysis->ni_nta dialysis Dialysis and Concentration ni_nta->dialysis reaction_setup Setup of Enzymatic Reaction dialysis->reaction_setup Purified FadD incubation Incubation at 37°C reaction_setup->incubation spe Solid-Phase Extraction (C18) incubation->spe Reaction Mixture hplc Reverse-Phase HPLC spe->hplc lyophilization Lyophilization hplc->lyophilization final_product final_product lyophilization->final_product Purified this compound

Caption: Workflow for the chemo-enzymatic synthesis and purification of this compound.

logical_relationship cluster_inputs Starting Materials cluster_process Process cluster_outputs Products fatty_acid cis-9,10-Methylene- hexadecanoic Acid synthesis Enzymatic Synthesis fatty_acid->synthesis coa Coenzyme A coa->synthesis atp ATP atp->synthesis fadD Purified FadD Enzyme fadD->synthesis purification Purification (SPE & HPLC) synthesis->purification byproducts AMP + PPi synthesis->byproducts product cis-9,10-Methylene- hexadecanoyl-CoA purification->product

Caption: Logical relationship of inputs and outputs in the synthesis of this compound.

Application Note and Protocol for the Detection of cis-9,10-methylenehexadecanoyl-CoA in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane (B1198618) fatty acids (CPFAs) are unique lipid molecules characterized by a cyclopropane ring within their acyl chain. Initially discovered in bacteria, they have also been identified in mammalian tissues, likely originating from diet or the gut microbiome. The activated form, cis-9,10-methylenehexadecanoyl-CoA, is the direct precursor for its incorporation into complex lipids and a key intermediate in its metabolism. Accurate detection and quantification of this specific acyl-CoA are crucial for understanding its biological roles, metabolic pathways, and potential as a biomarker. This application note provides a detailed protocol for the extraction and quantification of this compound from biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocol

This protocol is designed for the analysis of acyl-CoAs from cultured cells or tissue samples.

Materials and Reagents
  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • 5-Sulfosalicylic acid (SSA) dihydrate

  • Internal Standard (IS): Heptadecanoyl-CoA or other suitable odd-chain acyl-CoA.

  • 15 mL and 1.7 mL polypropylene (B1209903) centrifuge tubes

Sample Preparation: Acyl-CoA Extraction

This procedure should be performed on ice to minimize degradation.

  • Cell Harvesting:

    • For adherent cells, wash the culture plate once with 10 mL of ice-cold PBS.

    • Add 3 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a 15 mL polypropylene centrifuge tube.[1]

    • Rinse the plate with an additional 3 mL of ice-cold PBS and add to the centrifuge tube.[1]

    • Centrifuge at 1,000 rpm for 5 minutes at 4°C.[1]

    • Aspirate the supernatant carefully, leaving the cell pellet.

  • Tissue Homogenization:

    • Weigh 20-50 mg of frozen tissue powder into a pre-chilled tube.

    • Add 1 mL of ice-cold 100 mM KH2PO4 buffer containing the internal standard (e.g., 16 nmol of heptadecanoyl-CoA).[2]

    • Homogenize the tissue thoroughly on ice.

  • Extraction:

    • To the cell pellet or tissue homogenate, add 500 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) in water.[3] The use of SSA helps to deproteinize the sample without the need for solid-phase extraction, which can lead to the loss of CoA intermediates.[3]

    • Vortex vigorously for 1 minute to ensure complete cell lysis and protein precipitation.

    • Add 500 µL of ice-cold acetonitrile, and vortex again for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris and precipitated proteins.

    • Transfer the supernatant, which contains the acyl-CoAs, to a new 1.7 mL tube.

    • Store the extracts at -80°C until LC-MS analysis.

LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • LC Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for acyl-CoA separation.

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: 95% acetonitrile, 5% water with 5 mM ammonium acetate.[3]

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

  • LC Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 2% B and equilibrate.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for this compound and the internal standard should be monitored. The characteristic fragmentation of acyl-CoAs involves the loss of the phosphopantetheine moiety.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound1018.5507.140-50
Heptadecanoyl-CoA (Internal Standard)1020.5507.140-50

(Note: The exact m/z values and collision energies should be optimized on the specific instrument used.)

Data Presentation

Quantitative data should be normalized to the internal standard and the sample amount (e.g., protein concentration or cell number). The results can be presented in a table for clear comparison.

Table 1: Hypothetical Quantitative Results for this compound

Sample GroupnThis compound (pmol/mg protein)Standard Deviationp-value
Control Cells61.50.3-
Treated Cells (24h)64.80.7<0.01
Vehicle Control61.60.4n.s.

Visualizations

Experimental Workflow

Caption: Workflow for the detection of this compound.

Metabolic Pathway

G UF Unsaturated Fatty Acid (e.g., Palmitoleic Acid) CFA cis-9,10-methylene- hexadecanoic Acid UF->CFA Methylene Transfer SAM S-adenosyl methionine (SAM) SAH S-adenosyl homocysteine (SAH) SAM->SAH CFAS Cyclopropane Fatty Acid Synthase CFAS->SAM CFAS->CFA CFA_CoA cis-9,10-methylene- hexadecanoyl-CoA CFA->CFA_CoA CoA Coenzyme A CoA->CFA_CoA Activation ATP ATP AMP_PPi AMP + PPi ATP->AMP_PPi ACSL Acyl-CoA Synthetase ACSL->ATP ACSL->CFA_CoA PL Incorporation into Phospholipids CFA_CoA->PL Metabolism Further Metabolism (e.g., Beta-oxidation) CFA_CoA->Metabolism

References

Application Notes and Protocols: cis-9,10-methylenehexadecanoyl-CoA as a Mass Spectrometry Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-9,10-methylenehexadecanoyl-CoA is a cyclopropane (B1198618) fatty acyl-coenzyme A that plays a role in the lipid metabolism of certain bacteria and plants. Its unique cyclic structure makes it a valuable internal standard for the quantification of other cyclopropane-containing lipids or as a representative standard for the broader class of fatty acyl-CoAs in mass spectrometry-based lipidomics. This document provides detailed application notes and protocols for its use as a mass spectrometry standard.

Cyclopropane fatty acids are formed by the addition of a methylene (B1212753) group across a double bond of an unsaturated fatty acid precursor, a reaction catalyzed by cyclopropane fatty acid synthase.[1][2] This modification alters the physical properties of cell membranes, contributing to their fluidity and stability, particularly in response to environmental stress.[3]

Application: Internal Standard for LC-MS/MS Analysis of Fatty Acyl-CoAs

Due to its structural similarity to other endogenous long-chain fatty acyl-CoAs and its rarity in mammalian systems, this compound is an excellent candidate for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its use can help correct for variations in sample extraction, processing, and instrument response, thereby improving the accuracy and precision of quantification of other fatty acyl-CoAs.

Experimental Workflow

The general workflow for utilizing this compound as an internal standard is depicted below.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., bacterial pellet, plant tissue) Spike Spike with cis-9,10-methylene- hexadecanoyl-CoA Standard Sample->Spike Extraction Lipid Extraction (e.g., Folch method) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Quant Quantification (Peak Area Ratio) Data->Quant Report Reporting Results Quant->Report

Caption: General workflow for using this compound as an internal standard.

Quantitative Data

The following table summarizes representative quantitative parameters for the analysis of fatty acyl-CoAs using a similar internal standard approach. These values should be established and validated for each specific instrument and matrix.

ParameterRepresentative ValueDescription
Limit of Detection (LOD) 2 - 10 nMThe lowest concentration of the analyte that can be reliably detected.[4]
Limit of Quantification (LOQ) 5 - 30 nMThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[4]
Linear Range 10 - 5000 nMThe concentration range over which the instrument response is directly proportional to the analyte concentration.
Precision (RSD%) < 15%The relative standard deviation of replicate measurements, indicating the reproducibility of the method.
Accuracy (% Recovery) 85 - 115%The closeness of the measured value to the true value, often assessed by spiking known amounts of the standard into a matrix.[4]

Experimental Protocols

Protocol 1: Sample Preparation and Extraction

This protocol describes the extraction of fatty acyl-CoAs from bacterial cells using a modified Folch method, incorporating the internal standard.

Materials:

  • Bacterial cell pellet

  • This compound standard solution (1 µg/mL in methanol)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge tubes

  • Ice bath

  • Nitrogen gas stream

Procedure:

  • Resuspend the bacterial cell pellet in 1 mL of ice-cold methanol.

  • Add a known amount of the this compound internal standard solution (e.g., 10 µL of 1 µg/mL solution).

  • Add 2 mL of chloroform. Vortex vigorously for 2 minutes.

  • Add 0.8 mL of 0.9% NaCl solution. Vortex for 30 seconds.

  • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase containing the lipids and acyl-CoAs into a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the parameters for the analysis of fatty acyl-CoAs by LC-MS/MS operating in positive ion mode.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 20% B

    • 18.1-25 min: Re-equilibration at 20% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Collision Gas: Argon

MRM Transitions:

All fatty acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the 3'-phosphoadenosine-5'-diphosphate moiety.[4]

CompoundPrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)Collision Energy (eV)
This compound 1018.6511.645
Palmitoyl-CoA (C16:0)1006.6499.645
Stearoyl-CoA (C18:0)1034.7527.745
Oleoyl-CoA (C18:1)1032.7525.745

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Biological Pathway

This compound is synthesized from palmitoleoyl-CoA, an unsaturated fatty acyl-CoA. This conversion is a key step in the modification of bacterial and plant cell membranes.

Biosynthesis Pathway cluster_pathway Cyclopropane Fatty Acyl-CoA Biosynthesis Unsaturated Unsaturated Fatty Acyl-CoA (e.g., Palmitoleoyl-CoA) Product This compound Unsaturated->Product Enzyme Cyclopropane Fatty Acid Synthase SAH S-Adenosyl homocysteine (SAH) Enzyme->SAH Enzyme->Product SAM S-Adenosyl methionine (SAM) SAM->Enzyme

Caption: Biosynthesis of this compound.

References

Application Notes and Protocols for cis-9,10-methylenehexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the proper handling, storage, and experimental use of cis-9,10-methylenehexadecanoyl-CoA.

Introduction

This compound is the coenzyme A (CoA) ester of cis-9,10-methylenehexadecanoic acid, a cyclopropane-containing fatty acid. Cyclopropane (B1198618) fatty acids are found in the cell membranes of various bacteria and some plants, where they play a crucial role in modulating membrane fluidity and protecting against environmental stress.[1][2][3] The CoA derivative is a key intermediate in the biosynthesis of phospholipids (B1166683) containing this modified fatty acid. Understanding its properties and handling requirements is essential for accurate and reproducible experimental outcomes.

Physicochemical Properties and Stability

Data Presentation: Storage Recommendations and Stability Considerations

ParameterRecommendation/ConsiderationRationale
Storage Temperature -20°C for short-term storage (days to weeks) -80°C for long-term storage (months to years) Minimizes enzymatic and chemical degradation.
Physical Form for Storage As a lyophilized powder or in a suitable organic solvent under an inert atmosphere (e.g., argon or nitrogen). Reduces the risk of hydrolysis and oxidation. Unsaturated lipids are generally more stable when dissolved in an organic solvent rather than as a dry powder due to their hygroscopic nature.
Recommended Solvents Anhydrous ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), or a mixture of chloroform (B151607) and methanol. Ensures solubility and minimizes the presence of water to prevent hydrolysis. For cellular assays, DMSO is a common choice, but the final concentration in the assay should be kept low (typically <0.5%) to avoid solvent effects.
pH of Aqueous Solutions Maintain a neutral to slightly acidic pH (pH 6.0-7.0). The thioester bond is susceptible to hydrolysis, especially at alkaline pH.
Light Exposure Store in the dark, in amber vials. Protects against potential light-induced degradation.
Freeze-Thaw Cycles Minimize freeze-thaw cycles. Aliquot stock solutions into single-use vials.Repeated freezing and thawing can introduce moisture and promote degradation.

Experimental Protocols

3.1. Preparation of Stock Solutions

This protocol is adapted from general procedures for long-chain unsaturated fatty acyl-CoA esters.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous ethanol or DMSO

  • Inert gas (argon or nitrogen)

  • Microbalance

  • Glass vials with Teflon-lined caps

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of the powder using a microbalance in a controlled environment to minimize exposure to air and humidity.

  • Under a stream of inert gas, add the appropriate volume of anhydrous solvent (e.g., ethanol or DMSO) to achieve the desired stock concentration (e.g., 1-10 mM).

  • Cap the vial tightly and vortex gently until the powder is completely dissolved. The solution may appear slightly milky.[4]

  • Aliquot the stock solution into single-use glass vials.

  • Flush the headspace of each vial with inert gas before capping.

  • Store the aliquots at -80°C.

3.2. Protocol for a Cyclopropane Fatty Acid Synthase (CFAS) Assay

This protocol is based on assays for E. coli cyclopropane fatty acid synthase and can be adapted to use this compound as a precursor for generating the corresponding phospholipid in vitro, or for assays where it might act as a substrate or inhibitor.

Materials:

  • Purified cyclopropane fatty acid synthase (CFAS)

  • This compound stock solution

  • S-adenosyl-L-methionine (SAM)

  • Phospholipid vesicles (e.g., prepared from E. coli polar lipid extract)

  • HEPES buffer (pH 7.5)

  • Sodium bicarbonate (NaHCO3)

  • S-adenosyl-L-homocysteine (SAH) nucleosidase (for coupled assays)

  • 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) for colorimetric detection of homocysteine

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • HEPES buffer (final concentration 50 mM, pH 7.5)

    • Sodium bicarbonate (final concentration 150 mM)[5]

    • Phospholipid vesicles (concentration to be optimized)

    • SAH nucleosidase (if using a coupled assay)

    • DTNB (for colorimetric assay)

  • Enzyme Addition: Add the purified CFAS enzyme to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding SAM and the this compound stock solution to the desired final concentrations.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Termination of Reaction: The method of termination will depend on the downstream analysis. For a colorimetric assay, the reaction can be monitored continuously in a spectrophotometer. For analysis by mass spectrometry, the reaction can be stopped by adding a quenching solution (e.g., an organic solvent).

  • Analysis:

    • Colorimetric Assay: Monitor the increase in absorbance at 412 nm due to the reaction of homocysteine with DTNB.[6]

    • Mass Spectrometry: Extract the lipids from the reaction mixture and analyze the formation of the cyclopropane-containing phospholipid by LC-MS/MS.

3.3. Analytical Methods for Quality Control

The integrity of this compound can be assessed by the following methods:

  • LC-MS/MS: A robust method for the quantitative determination of long-chain acyl-CoAs. Separation can be achieved on a C18 reversed-phase column at high pH with an acetonitrile (B52724) gradient.[7]

  • NMR Spectroscopy: 1H NMR can be used to detect the characteristic signals of the cyclopropane ring protons, which appear at a distinct upfield chemical shift.[8][9][10]

Signaling Pathways and Biological Role

The primary role of this compound is as a precursor for the incorporation of cis-9,10-methylenehexadecanoic acid into phospholipids in bacterial and some plant cell membranes. This modification is catalyzed by cyclopropane fatty acid synthase.

4.1. Biosynthesis and Role in Membrane Fluidity

The diagram below illustrates the biosynthetic pathway leading to the formation of cyclopropane-containing phospholipids and their role in the cell membrane.

cluster_synthesis Biosynthesis cluster_membrane Cell Membrane Integration Unsaturated Fatty Acyl-CoA Unsaturated Fatty Acyl-CoA This compound This compound Unsaturated Fatty Acyl-CoA->this compound Hypothetical Intermediate Phospholipid Synthesis Phospholipid Synthesis This compound->Phospholipid Synthesis Unsaturated Phospholipid Unsaturated Phospholipid Phospholipid Synthesis->Unsaturated Phospholipid Cyclopropane-containing Phospholipid Cyclopropane-containing Phospholipid Unsaturated Phospholipid->Cyclopropane-containing Phospholipid  CFAS Cyclopropane Fatty Acid Synthase (CFAS) Cyclopropane Fatty Acid Synthase (CFAS) SAH SAH Cyclopropane Fatty Acid Synthase (CFAS)->SAH SAM SAM SAM->Cyclopropane Fatty Acid Synthase (CFAS) Membrane Integration Membrane Integration Cyclopropane-containing Phospholipid->Membrane Integration Altered Membrane Properties Altered Membrane Properties Membrane Integration->Altered Membrane Properties Increased Rigidity Increased Rigidity Altered Membrane Properties->Increased Rigidity Decreased Permeability Decreased Permeability Altered Membrane Properties->Decreased Permeability Stress Resistance Stress Resistance Altered Membrane Properties->Stress Resistance

Caption: Biosynthesis and function of cyclopropane-containing phospholipids.

4.2. Experimental Workflow for Studying Membrane Effects

The following workflow can be used to investigate the effects of this compound on membrane properties.

Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Add this compound Lipid Extraction Lipid Extraction Treatment->Lipid Extraction Membrane Fluidity Assay Membrane Fluidity Assay Treatment->Membrane Fluidity Assay Lipidomics Analysis Lipidomics Analysis Lipid Extraction->Lipidomics Analysis LC-MS/MS Data Analysis Data Analysis Membrane Fluidity Assay->Data Analysis Lipidomics Analysis->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

References

Application Notes and Protocols for the Experimental Use of Cyclopropane Fatty Acyl-CoAs in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of cyclopropane (B1198618) fatty acyl-CoAs (CFA-CoAs) and their precursors, cyclopropane fatty acids (CFAs), in scientific research. This document includes detailed protocols for their synthesis, analysis, and application in studying enzyme function, cellular metabolism, and potential therapeutic interventions.

Introduction to Cyclopropane Fatty Acids and their CoA Derivatives

Cyclopropane fatty acids are a unique class of lipids characterized by a cyclopropane ring within their acyl chain. Predominantly found in bacteria and certain plants, they play a crucial role in modulating membrane fluidity and protecting cells from environmental stresses such as acidity and temperature fluctuations.[1][2][3][4] The activated form, cyclopropane fatty acyl-Coenzyme A (CFA-CoA), serves as a key intermediate in various metabolic pathways, making it a valuable tool for researchers. The study of CFA-CoAs and their analogs has significant implications for antimicrobial drug development, cancer research, and the understanding of lipid metabolism.

Key Research Applications

The unique structure of CFA-CoAs makes them suitable for a variety of research applications:

  • Enzyme Inhibition Studies: Cyclopropene fatty acyl-CoAs, such as sterculoyl-CoA, are potent inhibitors of stearoyl-CoA desaturase (SCD), an enzyme implicated in metabolic diseases and cancer.[5][6][7] Dihydrosterculic acid, the saturated cyclopropane analog, also exhibits inhibitory effects on desaturase activity.[8]

  • Antimicrobial Research: The biosynthesis of CFAs is essential for the survival of many pathogenic bacteria, including Helicobacter pylori and Mycobacterium tuberculosis.[6] Targeting the enzyme responsible for their synthesis, cyclopropane fatty acid synthase (CFAS), is a promising strategy for novel antibiotic development.

  • Lipid Metabolism and Signaling: CFAs can be incorporated into cellular lipids, altering membrane properties and influencing signaling pathways.[1] Studying the effects of CFA-CoA on lipid metabolism provides insights into cellular responses to stress and the regulation of lipid homeostasis.

  • Biophysical Studies of Membranes: The incorporation of CFAs into model membranes allows for the investigation of their effects on membrane fluidity, permeability, and protein function.[1][2][4]

Data Presentation

The following tables summarize key quantitative data related to the experimental use of cyclopropane fatty acids and their derivatives.

Table 1: Inhibitory Activity of Cyclopropane and Cyclopropene Fatty Acids

CompoundTarget EnzymeCell Line / SystemIC50 / EffectReference
Sterculic AcidStearoyl-CoA Desaturase (SCD1)3T3-L1 adipocytes>90% inhibition of SCD activity at 100 µM[9]
Compound A (SCD inhibitor)Stearoyl-CoA Desaturase (SCD)HepG2 cellsIC50 = 0.3 ± 0.1 µM[10]
Dihydrosterculic AcidDesaturase ActivityHigh-fat-fed mice liversImpaired desaturase activity[8]

Table 2: Analytical Parameters for Cyclopropane Fatty Acid Detection

Analytical MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
GC-MSCPFA (lactobacillic and dihydrosterculic acid)Cheese Fat60 mg/kg of fat200 mg/kg of fat[11]
1H NMR (600 MHz)Dihydrosterculic Acid (DHSA)Standard Solution in CDCl3Visually identified at ~0.0001 mg/mLSNR ≥ 10[12][13]

Experimental Protocols

Protocol 1: Chemical Synthesis of Dihydrosterculoyl-CoA

This protocol describes a general method for the synthesis of a cyclopropane fatty acyl-CoA, using dihydrosterculic acid as an example. The procedure involves the activation of the free fatty acid to its CoA thioester.

Materials:

  • Dihydrosterculic acid

  • Coenzyme A (CoA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Sodium bicarbonate solution (5% w/v)

  • Argon or nitrogen gas

  • Reverse-phase HPLC system

Procedure:

  • Activation of Dihydrosterculic Acid:

    • Dissolve dihydrosterculic acid and 1.1 equivalents of NHS in anhydrous DMF under an inert atmosphere (argon or nitrogen).

    • Add 1.1 equivalents of DCC to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

    • Precipitate the NHS-activated dihydrosterculate (B1261593) by adding cold, anhydrous diethyl ether.

    • Collect the precipitate by centrifugation and wash with cold diethyl ether.

    • Dry the activated ester under vacuum.

  • Thioesterification with Coenzyme A:

    • Dissolve the dried NHS-activated dihydrosterculate in anhydrous DMF.

    • In a separate vial, dissolve 1.2 equivalents of Coenzyme A in a 5% sodium bicarbonate solution.

    • Slowly add the DMF solution of the activated ester to the CoA solution with stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Purification of Dihydrosterculoyl-CoA:

    • Purify the resulting dihydrosterculoyl-CoA by reverse-phase HPLC using a suitable gradient of acetonitrile (B52724) in a phosphate (B84403) buffer.

    • Monitor the elution profile at 260 nm (for the adenine (B156593) moiety of CoA).

    • Collect the fractions containing the desired product.

    • Lyophilize the purified fractions to obtain dihydrosterculoyl-CoA as a white powder.

    • Confirm the identity and purity of the product by mass spectrometry and NMR.

Protocol 2: In Vitro Inhibition Assay of Stearoyl-CoA Desaturase (SCD1)

This protocol outlines a cell-based assay to determine the inhibitory effect of a test compound, such as sterculic acid or dihydrosterculic acid, on SCD1 activity.

Materials:

  • HepG2 cells (or other suitable cell line expressing SCD1)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Test compound (e.g., sterculic acid, dissolved in a suitable solvent like DMSO)

  • [14C]-Stearic acid

  • Scintillation cocktail

  • Lipid extraction solvents (e.g., hexane (B92381):isopropanol, 3:2 v/v)

  • TLC plates and developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)

  • Scintillation counter

Procedure:

  • Cell Culture and Treatment:

    • Plate HepG2 cells in a 96-well plate and grow to 80-90% confluency.

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound or vehicle control (DMSO).

    • Incubate the cells for a predetermined time (e.g., 4 hours).

  • Radiolabeling:

    • Add [14C]-stearic acid to each well to a final concentration of 0.5-1.0 µCi/mL.

    • Incubate the cells for 4 hours at 37°C to allow for the conversion of stearic acid to oleic acid.

  • Lipid Extraction and Separation:

    • Wash the cells with ice-cold PBS.

    • Extract the total lipids from the cells using a hexane:isopropanol mixture.

    • Dry the lipid extract under a stream of nitrogen.

    • Resuspend the lipid extract in a small volume of hexane.

    • Spot the lipid extract onto a TLC plate.

    • Develop the TLC plate in a chamber with the appropriate solvent system to separate stearic acid and oleic acid.

  • Quantification and Data Analysis:

    • Visualize the separated fatty acids (e.g., using iodine vapor).

    • Scrape the spots corresponding to stearic acid and oleic acid into separate scintillation vials.

    • Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

    • Calculate the SCD1 activity as the ratio of [14C]-oleic acid to the sum of [14C]-stearic acid and [14C]-oleic acid.

    • Plot the SCD1 activity against the concentration of the test compound to determine the IC50 value.[10]

Protocol 3: Analysis of Cellular Cyclopropane Fatty Acids by GC-MS

This protocol describes the extraction and analysis of fatty acids from bacterial cells to determine the content of cyclopropane fatty acids.

Materials:

  • Bacterial cell culture

  • Centrifuge

  • Lyophilizer

  • Methanolysis reagent (e.g., 2% H2SO4 in methanol)

  • Hexane

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-23 or equivalent)

  • Internal standard (e.g., heptadecanoic acid)

Procedure:

  • Cell Harvesting and Lipid Extraction:

    • Harvest bacterial cells from the culture by centrifugation.

    • Wash the cell pellet with saline solution and then with deionized water.

    • Lyophilize the cell pellet to obtain a dry cell mass.

    • Add a known amount of internal standard to the dry cell mass.

    • Extract the total lipids from the cells using a suitable solvent system (e.g., chloroform:methanol, 2:1 v/v).

  • Fatty Acid Methyl Ester (FAME) Preparation:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add the methanolysis reagent to the dried lipid extract.

    • Heat the mixture at 80°C for 1-2 hours to convert the fatty acids to their methyl esters.

    • After cooling, add water and extract the FAMEs with hexane.

    • Wash the hexane layer with water to remove any remaining acid.

    • Dry the hexane layer over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Concentrate the hexane extract to a small volume.

    • Inject an aliquot of the FAMEs solution into the GC-MS system.

    • Use a temperature program that allows for the separation of different FAMEs, including those with cyclopropane rings.

    • Identify the cyclopropane FAMEs based on their retention times and mass spectra compared to known standards or literature data.[11]

    • Quantify the amount of each cyclopropane fatty acid relative to the internal standard.

Visualizations

CFA_Biosynthesis_Pathway UFA Unsaturated Fatty Acyl Chain (in Phospholipid) CFAS Cyclopropane Fatty Acid Synthase (CFAS) UFA->CFAS Substrate SAM S-adenosyl-L-methionine (SAM) SAM->CFAS Methylene Donor CFA Cyclopropane Fatty Acyl Chain (in Phospholipid) CFAS->CFA Product SAH S-adenosyl-L-homocysteine (SAH) CFAS->SAH Byproduct

Caption: Biosynthesis of cyclopropane fatty acids.

Experimental_Workflow_SCD1_Inhibition cluster_cell_culture Cell Culture & Treatment cluster_radiolabeling Radiolabeling & Incubation cluster_analysis Analysis A Plate HepG2 Cells B Treat with CFA-CoA analog (e.g., Sterculoyl-CoA) A->B C Add [14C]-Stearic Acid B->C D Incubate for 4 hours C->D E Lipid Extraction D->E F TLC Separation of Stearate and Oleate E->F G Scintillation Counting F->G H Calculate SCD1 Activity (IC50 determination) G->H

Caption: Workflow for SCD1 inhibition assay.

CFA_Signaling_Hypothesis Stress Environmental Stress (e.g., low pH, high temp) CFAS_up Upregulation of CFAS expression Stress->CFAS_up CFA_inc Increased CFA in Membrane Phospholipids CFAS_up->CFA_inc Membrane Altered Membrane Properties (Fluidity, Permeability) CFA_inc->Membrane Protein Modulation of Membrane Protein Function Membrane->Protein Signal Downstream Signaling (e.g., stress response genes) Protein->Signal Survival Enhanced Cell Survival Signal->Survival

Caption: Hypothetical signaling cascade involving CFAs.

References

Application Notes and Protocols for Metabolic Labeling with Precursors of cis-9,10-methylenehexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to cis-9,10-methylenehexadecanoyl-CoA

cis-9,10-methylenehexadecanoic acid is a cyclopropane (B1198618) fatty acid (CFA) found in the phospholipids (B1166683) of various bacteria and has also been identified in some mammalian tissues.[1][2] In bacteria, CFAs are synthesized by the addition of a methylene (B1212753) group across the cis double bond of unsaturated fatty acid chains already incorporated into membrane phospholipids.[3][4] The resulting acyl chain, once part of the cellular CoA pool, is referred to as this compound. The primary precursor for the synthesis of this C17 CFA is palmitoleic acid (a C16:1 unsaturated fatty acid). The modification is catalyzed by the enzyme cyclopropane fatty acid synthase (CFAS), which uses S-adenosyl-L-methionine (SAM) as the methylene donor.[4][5]

The incorporation of CFAs into the bacterial cell membrane is a critical adaptation mechanism to environmental stressors. It alters the physical properties of the membrane, reducing fluidity and permeability.[6][7] This remodeling helps protect the bacteria from challenges such as low pH, oxidative stress, and certain antimicrobial agents.[5][6][7]

Role in Bacterial Stress Response and Virulence

The synthesis of CFAs is significantly upregulated when bacteria enter the stationary phase of growth or are exposed to stressful conditions, particularly acid stress.[7][8] In pathogens like Escherichia coli, Salmonella enterica, and Helicobacter pylori, the ability to produce CFAs is linked to their survival in the acidic environment of the host's stomach and within macrophages.[3][5][8] The regulation of CFA synthesis is a key component of the bacterial acid stress response. For instance, in E. coli, the expression of the cfa gene (encoding CFAS) is post-transcriptionally regulated by multiple small RNAs (sRNAs) in response to pH changes, highlighting a sophisticated genetic circuit for membrane adaptation.[8][9]

Application in Drug Development: CFAS as a Novel Target

The critical role of CFAS in the virulence and survival of pathogenic bacteria makes it an attractive target for the development of new antimicrobial drugs.[3][10] Since the enzyme and the CFA products are generally absent in humans, inhibitors of CFAS are expected to have high specificity and low host toxicity. Deletion or inhibition of the CFAS enzyme in pathogens like H. pylori has been shown to increase their susceptibility to existing antibiotics and attenuate their ability to colonize the host.[3][10] The screening of chemical libraries has led to the identification of potent CFAS inhibitors that are active both in vitro and in vivo, demonstrating the druggability of this target.[11] Metabolic labeling with precursors of this compound can serve as a powerful tool to screen for and validate the efficacy of CFAS inhibitors by tracking the reduction in CFA synthesis in live cells.

Quantitative Data

The following tables summarize quantitative data related to the abundance of cyclopropane fatty acids and the inhibition of their synthesis.

Table 1: Comparison of Fatty Acid Composition in Wild-Type and Δcfas Mutant Pseudomonas aeruginosa

This table illustrates the impact of the cfas gene deletion on the fatty acid profile, highlighting the specific loss of cyclopropane fatty acids. Data is adapted from studies on bacterial membrane composition.[7]

Fatty AcidWild-Type (% of Total)Δcfas Mutant (% of Total)
C16:0 (Palmitic acid)28.5 ± 1.231.8 ± 0.9
C16:1 (Palmitoleic acid)25.1 ± 0.835.2 ± 1.5
C17:0cyc (cis-9,10-Methylenehexadecanoic acid) 11.3 ± 0.7 Not Detected
C18:0 (Stearic acid)10.8 ± 0.510.3 ± 0.4
C18:1 (Vaccenic/Oleic acid)24.3 ± 1.122.7 ± 1.0

Table 2: IC₅₀ Values of Identified E. coli Cyclopropane Fatty Acid Synthase (CFAS) Inhibitors

This table presents the half-maximal inhibitory concentrations (IC₅₀) for several compounds identified as inhibitors of CFAS, demonstrating their potential as antimicrobial leads.[11]

Inhibitor CompoundIC₅₀ (µM)Inhibition Type vs. Phospholipids
Dioctylamine0.13 ± 0.02Competitive
Sinefungin3.5 ± 0.4Non-competitive
Synthetic AdoHcy Analog6.0 ± 0.7Mixed
Indoloquinolizine Derivative8.2 ± 1.1Non-competitive

Experimental Protocols

Protocol 1: Metabolic Labeling of Bacterial Cells with a Stable Isotope-Labeled Precursor

This protocol describes the metabolic labeling of a bacterial culture (e.g., E. coli) using ¹³C-labeled palmitoleic acid to trace the synthesis of cis-9,10-methylenehexadecanoic acid.

Materials:

  • Bacterial strain of interest (e.g., E. coli K-12)

  • Luria-Bertani (LB) or minimal medium

  • ¹³C-Palmitoleic Acid (uniformly labeled) complexed to fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile culture tubes and flasks

  • Incubator shaker

  • Spectrophotometer

Procedure:

  • Inoculate a 5 mL starter culture of the bacterial strain in the chosen medium and grow overnight at 37°C with shaking.

  • The next day, dilute the overnight culture 1:100 into 25 mL of fresh medium in a 125 mL flask.

  • Grow the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (OD₆₀₀ ≈ 0.4-0.6).

  • Prepare the labeling precursor stock. Add ¹³C-palmitoleic acid to a final concentration of 50 µM to fresh, pre-warmed medium. Ensure it is fully solubilized by the BSA carrier.

  • Add the ¹³C-palmitoleic acid-containing medium to the growing culture. For a negative control, add an equivalent amount of unlabeled palmitoleic acid or the BSA carrier alone.

  • Continue to incubate the culture under the same conditions. To monitor CFA synthesis in response to stress, the culture can be shifted to a lower pH (e.g., pH 5.5) or allowed to enter the stationary phase.

  • Harvest the cells at desired time points (e.g., 2, 4, 8 hours post-labeling, or once in stationary phase) by centrifuging 5-10 mL of the culture at 5,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).

  • Store the cell pellet at -80°C until ready for lipid extraction.

Protocol 2: Total Lipid Extraction from Bacterial Pellets

This protocol uses a modified Bligh-Dyer method for extracting total lipids from the labeled bacterial cell pellets.

Materials:

Procedure:

  • Thaw the cell pellet on ice.

  • Resuspend the pellet in 800 µL of 0.9% NaCl in a glass tube.

  • Add 2 mL of methanol and 1 mL of chloroform to the cell suspension.

  • Vortex the mixture vigorously for 2 minutes to create a single-phase system and lyse the cells.

  • Add an additional 1 mL of chloroform and 1 mL of 0.9% NaCl solution.

  • Vortex again for 2 minutes. The mixture will become biphasic.

  • Centrifuge the tube at 2,000 x g for 10 minutes to separate the phases.

  • Three layers will be visible: an upper aqueous (methanol/water) layer, a protein interface, and a lower organic (chloroform) layer containing the lipids.

  • Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Store the dried lipid film at -20°C until derivatization.

Protocol 3: Preparation of Fatty Acid Methyl Esters (FAMEs)

This protocol describes the transesterification of the extracted lipids to form volatile FAMEs for GC-MS analysis.

Materials:

  • Dried lipid extract from Protocol 2

  • Anhydrous Methanol containing 2% (v/v) Acetyl Chloride

  • Hexane (B92381) (GC grade)

  • Saturated NaHCO₃ solution

  • Internal standard (e.g., Heptadecanoic acid, C17:0)

  • Glass tubes with Teflon-lined screw caps

  • Heating block or water bath

Procedure:

  • Resuspend the dried lipid extract in 1 mL of the methanol/acetyl chloride solution. Add a known amount of the internal standard.

  • Seal the tube tightly and heat at 80°C for 1 hour.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaHCO₃ solution to quench the reaction and extract the FAMEs into the hexane layer.

  • Vortex for 1 minute and then centrifuge at 1,000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

  • The sample is now ready for GC-MS analysis.

Protocol 4: GC-MS Analysis of FAMEs

This protocol provides a general method for the separation and quantification of FAMEs, including the labeled and unlabeled cis-9,10-methylenehexadecanoic acid methyl ester.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Helium carrier gas

  • FAME sample in hexane from Protocol 3

Procedure:

  • GC Conditions:

    • Injector: Splitless mode, 250°C.

    • Oven Program: Start at 100°C for 2 minutes, ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Full scan mode (m/z 50-500) for identification. For quantification, use Selected Ion Monitoring (SIM) mode.

  • Identification and Quantification:

    • Identify the FAME peaks by comparing their retention times and mass spectra to known standards. The methyl ester of cis-9,10-methylenehexadecanoic acid will have a characteristic mass spectrum.

    • In the labeled sample, the peak corresponding to the ¹³C-labeled C17:0cyc methyl ester will be shifted by the mass of the incorporated isotopes.

    • Quantify the amount of each fatty acid by integrating the peak area relative to the peak area of the internal standard. The incorporation of the label can be expressed as the ratio of the labeled C17:0cyc to the total (labeled + unlabeled) C17:0cyc.

Visualizations

cluster_membrane Phospholipid Bilayer PL_Palmitoleoyl Phospholipid with Palmitoleoyl Chain (C16:1) CFAS Cyclopropane Fatty Acid Synthase (CFAS) PL_Palmitoleoyl->CFAS Substrate PL_CFA Phospholipid with C17 Cyclopropane Chain SAM S-Adenosyl Methionine (SAM) SAM->CFAS Methylene Donor SAH S-Adenosyl Homocysteine (SAH) CFAS->PL_CFA Product CFAS->SAH

Caption: Biosynthesis of a cyclopropane fatty acid within a phospholipid.

Start Bacterial Culture (Mid-Log Phase) Label Metabolic Labeling (¹³C-Palmitoleic Acid) Start->Label Harvest Cell Harvesting (Centrifugation) Label->Harvest Extract Total Lipid Extraction (Bligh-Dyer) Harvest->Extract Deriv FAMEs Preparation (Transesterification) Extract->Deriv Analyze GC-MS Analysis Deriv->Analyze End Data Quantification & Interpretation Analyze->End

Caption: Experimental workflow for metabolic labeling and analysis.

cluster_reg Genetic Regulation Stress Environmental Stress (e.g., Low pH) sRNA_pos Activating sRNAs (RydC, ArrS) Stress->sRNA_pos sRNA_neg Repressing sRNA (CpxQ) Stress->sRNA_neg cfa_mRNA cfa mRNA sRNA_pos->cfa_mRNA Stabilizes sRNA_neg->cfa_mRNA Degrades CFAS CFAS Enzyme Synthesis cfa_mRNA->CFAS Translation Membrane Membrane Remodeling: ↑ CFA Incorporation CFAS->Membrane Catalyzes Outcome Reduced Membrane Fluidity & Permeability Membrane->Outcome Survival Increased Bacterial Survival & Virulence Outcome->Survival

Caption: CFA-mediated stress response signaling pathway in bacteria.

References

Troubleshooting & Optimization

stability of cis-9,10-methylenehexadecanoyl-CoA in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-9,10-methylenehexadecanoyl-CoA in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solution?

Q2: How should I store aqueous solutions of this compound?

A2: For short-term storage (up to 24 hours), it is advisable to keep the aqueous solution on ice (0-4°C). For longer-term storage, it is recommended to flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q3: What factors can influence the stability of this compound in my experiments?

A3: Several factors can affect the stability of this compound:

  • pH: The thioester bond is more susceptible to hydrolysis at alkaline pH. It is best to maintain a neutral or slightly acidic pH (around 6.0-7.5) for your working solutions.

  • Temperature: Higher temperatures will accelerate the rate of hydrolysis. Keep solutions on ice whenever possible.

  • Enzymatic Degradation: Be mindful of potential contamination of your samples with acyl-CoA hydrolases or other enzymes that can cleave the thioester bond. Ensure all labware is sterile and use high-purity reagents.

  • Oxidizing Agents: Strong oxidizing agents may potentially react with the cyclopropane (B1198618) ring, leading to its cleavage.

Q4: Are there any known chemical incompatibilities with this compound?

A4: Yes. Avoid using boron trihalide reagents for transesterification if you intend to analyze the fatty acid portion, as these have been shown to degrade cyclopropane rings. Also, be cautious with strong acids, which can promote the opening of the cyclopropane ring.

Troubleshooting Guides

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected experimental results. Degradation of this compound in aqueous solution.Prepare fresh solutions for each experiment. If this is not feasible, use aliquots stored at -80°C and thaw immediately before use. Avoid repeated freeze-thaw cycles.
Verify the pH of your buffers and adjust to a neutral or slightly acidic range (pH 6.0-7.5).
Keep all solutions containing the compound on ice throughout the experiment.
Evidence of free Coenzyme A in my assay. Hydrolysis of the thioester bond.This is a strong indicator of degradation. Review your solution preparation and storage procedures. Consider running a time-course experiment to assess the rate of degradation under your specific experimental conditions.
Ensure there is no enzymatic contamination. Use fresh, high-purity water and sterile labware.
Suspected alteration of the fatty acid moiety. Opening of the cyclopropane ring.This is less common under standard biological assay conditions but can occur with exposure to strong acids or certain reactive chemicals.
Review all reagents used in your experimental protocol for potential incompatibilities. If derivatization is required for analysis, select methods known to be compatible with cyclopropane rings.

Stability Data Summary

Quantitative stability data for this compound in aqueous solution is not extensively documented in the scientific literature. The following table provides a qualitative summary based on the general properties of long-chain acyl-CoAs and the known chemistry of cyclopropane rings.

Condition Expected Stability Primary Degradation Concern
pH < 6.0 Moderate to LowPotential for acid-catalyzed hydrolysis of the thioester bond and, under harsh acidic conditions, opening of the cyclopropane ring.
pH 6.0 - 7.5 OptimalMinimal hydrolysis of the thioester bond. The cyclopropane ring is expected to be stable.
pH > 7.5 LowIncreased rate of base-catalyzed hydrolysis of the thioester bond.
Temperature 0-4°C Good (short-term)Slow hydrolysis of the thioester bond.
Room Temperature (20-25°C) PoorSignificant hydrolysis of the thioester bond can occur within hours.
Frozen (-20°C or -80°C) Excellent (long-term)Hydrolysis is significantly slowed. -80°C is preferred for long-term storage.

Experimental Protocols

Protocol 1: Preparation of Aqueous Solutions of this compound

  • Materials:

    • This compound (solid)

    • High-purity, sterile water or a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of cold (4°C) sterile water or buffer to achieve the target concentration.

    • Vortex briefly to dissolve. The solution may be slightly cloudy due to the amphipathic nature of the molecule.

    • Use the solution immediately. If short-term storage is necessary, keep the tube on ice.

Protocol 2: Assessment of Thioester Bond Hydrolysis by UV-Vis Spectrophotometry

  • Principle: The thioester bond of acyl-CoAs has a characteristic absorbance at approximately 232 nm. The cleavage of this bond results in a decrease in absorbance at this wavelength. The adenine (B156593) ring of Coenzyme A has a strong absorbance at 260 nm, which can be used as a reference.

  • Procedure:

    • Prepare a fresh aqueous solution of this compound in a buffer of choice.

    • Immediately measure the initial absorbance spectrum from 220 nm to 300 nm using a UV-Vis spectrophotometer.

    • Incubate the solution under the desired experimental conditions (e.g., at room temperature or 37°C).

    • At various time points, take aliquots and measure the absorbance spectrum again.

    • Monitor the decrease in the ratio of absorbance at 232 nm to 260 nm over time. A decreasing ratio indicates hydrolysis of the thioester bond.

Visualizations

degradation_pathway This compound This compound Free Coenzyme A Free Coenzyme A This compound->Free Coenzyme A Thioester Hydrolysis (pH, Temp, Enzymes) cis-9,10-methylenehexadecanoic acid cis-9,10-methylenehexadecanoic acid This compound->cis-9,10-methylenehexadecanoic acid Thioester Hydrolysis (pH, Temp, Enzymes) Ring-opened products Ring-opened products This compound->Ring-opened products Cyclopropane Ring Cleavage (Strong Acid/Oxidants)

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Inconsistent Experimental Results check_solution Was the aqueous solution prepared fresh? start->check_solution yes_fresh Yes check_solution->yes_fresh Yes no_fresh No check_solution->no_fresh No check_storage How was the solution stored? yes_fresh->check_storage prepare_fresh Prepare fresh solution and repeat experiment. no_fresh->prepare_fresh on_ice On ice (< 24h) check_storage->on_ice frozen -80°C check_storage->frozen improper_storage Improper Storage (e.g., RT, repeated freeze-thaw) check_storage->improper_storage check_ph Is the buffer pH between 6.0 and 7.5? on_ice->check_ph frozen->check_ph review_protocol Review storage protocol. Use fresh or properly stored aliquots. improper_storage->review_protocol yes_ph Yes check_ph->yes_ph Yes no_ph No check_ph->no_ph No check_contamination Consider potential enzymatic contamination or chemical incompatibilities. yes_ph->check_contamination adjust_ph Adjust buffer pH and repeat experiment. no_ph->adjust_ph

Caption: Troubleshooting workflow for experiments with this compound.

Technical Support Center: Cyclopropane Fatty Acyl-CoA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyclopropane (B1198618) fatty acyl-CoA (CFA-CoA) extraction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the extraction and analysis of these unique molecules.

Frequently Asked Questions (FAQs)

Q1: What makes the extraction of cyclopropane fatty acyl-CoAs particularly challenging?

The primary challenge lies in the inherent chemical nature of both the acyl-CoA thioester bond and the cyclopropane ring. The thioester bond is susceptible to hydrolysis, especially under alkaline or strongly acidic conditions. The cyclopropane ring, while more stable than a double bond, can be prone to opening under harsh acidic conditions or in the presence of certain reactive species, leading to analytical artifacts. Therefore, the extraction protocol must be robust enough to efficiently lyse cells and solubilize CFA-CoAs while being gentle enough to preserve their structural integrity.

Q2: I am observing low recovery of my CFA-CoA of interest. What are the likely causes?

Low recovery is a frequent issue and can stem from several factors:

  • Inefficient Cell Lysis: The chosen lysis method may not be effectively breaking open the cells or subcellular compartments where the CFA-CoAs are located.

  • Suboptimal Extraction Solvent: The polarity of the extraction solvent may not be suitable for the specific CFA-CoA, leading to poor solubilization.

  • Degradation During Extraction: The CFA-CoA may be degrading due to pH instability, enzymatic activity from the sample, or prolonged extraction times.

  • Poor Phase Separation: In liquid-liquid extractions, CFA-CoAs may be lost at the interface or in the wrong phase if the separation is not clean.

  • Adsorption to Surfaces: Like other lipids, CFA-CoAs can adsorb to plasticware and glassware, reducing the final yield.

Q3: Can I use a standard fatty acid extraction protocol for CFA-CoAs?

While some principles overlap, directly applying a standard fatty acid protocol is not recommended. Standard protocols often involve harsh saponification steps (strong base) to cleave fatty acids from complex lipids, which would also cleave the thioester bond of the acyl-CoA. Protocols for CFA-CoA extraction must be specifically designed to isolate the intact acyl-CoA molecule.

Q4: How critical is the quenching step at the beginning of the extraction?

The quenching step is absolutely critical. It serves to halt all enzymatic activity in the sample, preventing the degradation or modification of CFA-CoAs by cellular enzymes. Typically, this is achieved by rapidly introducing a cold solvent, such as methanol (B129727) or acetonitrile (B52724), to the sample. Inadequate or slow quenching can lead to significant underestimation of the true CFA-CoA levels.

Troubleshooting Guides

Problem 1: Low or No Detectable CFA-CoA Signal in Mass Spectrometry Analysis
Potential Cause Recommended Solution
Degradation of CFA-CoA Ensure the extraction is performed at low temperatures (on ice or at 4°C) to minimize enzymatic degradation and chemical instability. Use freshly prepared, high-purity solvents.
Inefficient Ionization Optimize mass spectrometry source parameters. The choice of mobile phase and additives (e.g., ammonium (B1175870) acetate) can significantly impact ionization efficiency.
Incorrect Extraction Solvent Test different extraction solvent systems. A common starting point is a mixture of acetonitrile, methanol, and water. The optimal ratio may vary depending on the specific CFA-CoA.[1][2]
Sample Loss During Evaporation If a solvent evaporation step is used, avoid excessive heat or prolonged vacuum, which can lead to the loss of more volatile short-chain CFA-CoAs.
Problem 2: High Variability Between Replicate Extractions
Potential Cause Recommended Solution
Inconsistent Homogenization Ensure the sample is thoroughly homogenized to achieve a uniform suspension before aliquoting for extraction.
Precipitation of CFA-CoAs After extraction, if the sample is stored or centrifuged at very low temperatures, some less soluble CFA-CoAs may precipitate. Ensure complete re-solubilization before analysis.
Inaccurate Pipetting Due to the often low abundance of acyl-CoAs, precise and accurate pipetting of samples and standards is crucial. Use calibrated pipettes and appropriate techniques for viscous organic solvents.
Incomplete Phase Separation During liquid-liquid extraction, ensure complete separation of the aqueous and organic phases to avoid cross-contamination and variable recovery. Centrifugation can aid in achieving a clean interface.
Problem 3: Presence of Interfering Peaks in the Chromatogram
Potential Cause Recommended Solution
Co-extraction of Other Lipids Incorporate a solid-phase extraction (SPE) clean-up step after the initial extraction. Anion-exchange SPE can be effective for purifying acyl-CoAs.[3]
Contaminants from Reagents or Plastics Use high-purity, LC-MS grade solvents and reagents. Pre-rinse all collection tubes and vials with the extraction solvent. Use polypropylene (B1209903) or glass tubes to minimize leaching of plasticizers.
Carryover from Previous Injections Implement a robust needle wash protocol on the autosampler, using a strong solvent mixture (e.g., acetonitrile/isopropanol/water with a small amount of acid or base) to clean the injection system between samples.

Experimental Protocols

Protocol 1: General Extraction of CFA-CoAs from Bacterial Cells

This protocol is a starting point and may require optimization for specific bacterial strains and CFA-CoA species.

  • Quenching and Cell Lysis:

    • Harvest bacterial cells by centrifugation at 4°C.

    • Immediately resuspend the cell pellet in 1 mL of ice-cold 80% methanol.[4] This step serves to quench metabolic activity and initiate cell lysis.

    • Vortex vigorously for 1 minute and incubate at -20°C for 15 minutes to ensure complete lysis.[5]

  • Extraction:

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the extracted CFA-CoAs to a new tube.

    • To the supernatant, add 1 mL of acetonitrile to facilitate subsequent evaporation.[5]

  • Sample Concentration and Reconstitution:

    • Evaporate the solvent in a vacuum concentrator. Avoid excessive heat.

    • Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of a solvent compatible with your analytical method, such as 50% methanol or a specific LC-MS mobile phase.

Protocol 2: Solid-Phase Extraction (SPE) for CFA-CoA Clean-up

This protocol can be used after the initial extraction to purify CFA-CoAs from interfering substances.

  • Column Conditioning:

    • Condition an anion-exchange SPE cartridge by washing with one column volume of methanol, followed by one column volume of water, and finally one column volume of the extraction buffer (e.g., 100 mM KH2PO4, pH 4.9).[6]

  • Sample Loading:

    • Dilute the initial extract with the extraction buffer and load it onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with the extraction buffer to remove unbound contaminants.

    • Follow with a wash of a mild organic solvent (e.g., 20% methanol in water) to remove less polar impurities.

  • Elution:

    • Elute the bound CFA-CoAs with a solvent mixture such as 2-propanol or an appropriate mixture of acetonitrile and buffer.[6]

  • Final Preparation:

    • Evaporate the eluent and reconstitute the purified CFA-CoAs in the desired solvent for analysis.

Quantitative Data Summary

The choice of extraction solvent significantly impacts the recovery of acyl-CoAs. The following table summarizes the relative extraction efficiencies of different solvent systems for short-chain and long-chain acyl-CoAs, which can serve as a guide for optimizing CFA-CoA extraction.

Extraction Solvent Relative Efficiency for Short-Chain Acyl-CoAs Relative Efficiency for Long-Chain Acyl-CoAs Reference
80% MethanolHighModerate[4]
Acetonitrile/Methanol/Water (2:2:1)Moderate-HighHigh[1][2]
Acetonitrile with Formic AcidVery LowVery Low[4]
Isopropanol and Ammonium SulfateHighHigh[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Optional Purification cluster_analysis Analysis start Bacterial Cell Pellet quench Quench & Lyse (e.g., 80% Methanol) start->quench extract Centrifuge & Collect Supernatant quench->extract spe Solid-Phase Extraction (SPE) extract->spe Crude Extract concentrate Evaporate & Reconstitute extract->concentrate Direct Analysis spe->concentrate lcms LC-MS/MS Analysis concentrate->lcms

Caption: A generalized experimental workflow for the extraction and analysis of CFA-CoAs.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No CFA-CoA Signal degradation Degradation start->degradation extraction Inefficient Extraction start->extraction ionization Poor Ionization start->ionization optimize_temp Work on Ice degradation->optimize_temp optimize_solvent Test Solvents extraction->optimize_solvent optimize_ms Optimize MS Source ionization->optimize_ms

Caption: A troubleshooting flowchart for low CFA-CoA signal.

References

Technical Support Center: Optimizing Enzymatic Assays with cis-9,10-methylenehexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for optimizing enzymatic assays involving cis-9,10-methylenehexadecanoyl-CoA.

Key Concepts: Understanding the Substrate and Enzyme

Before troubleshooting, it is critical to understand that this compound is a precursor to the natural substrate for Cyclopropane (B1198618) Fatty Acid Synthases (CFAS). These enzymes do not typically act on free acyl-CoAs in solution. Instead, CFAS catalyzes the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the cis double bond of an unsaturated fatty acyl chain that is already incorporated into a phospholipid within a membrane bilayer.[1][2]

Therefore, for a successful in vitro assay, this compound must first be incorporated into phospholipids (B1166683), and these phospholipids must then be used to form vesicles (liposomes) that mimic a cell membrane.

Frequently Asked Questions (FAQs)

Q1: What is the actual substrate for Cyclopropane Fatty Acid Synthase (CFAS) in an in vitro assay?

A1: The direct substrate for CFAS is not the free this compound molecule. The enzyme acts on the cis-9,10-methylenehexadecanoyl acyl chain when it is part of a phospholipid molecule embedded within a lipid bilayer (vesicle).[1][2] Your experimental setup must therefore include the synthesis of phospholipids containing this specific acyl chain and their subsequent formulation into vesicles.

Q2: Why am I observing very low or no enzyme activity?

A2: This is the most common issue and can be attributed to several factors:

  • Incorrect Substrate Form: You are using free this compound instead of phospholipid vesicles containing the acyl chain.

  • Improper Vesicle Preparation: The prepared vesicles may be too large, multilamellar, or not correctly presenting the substrate to the enzyme. Extrusion is recommended to create uniform, large unilamellar vesicles (LUVs).[3]

  • Missing Co-factors: The CFAS reaction requires S-adenosyl-L-methionine (SAM) as a methylene donor and is critically dependent on the presence of bicarbonate ions in the active site.[2] Ensure both are present at optimal concentrations.

  • Enzyme Instability: CFAS enzymes can be unstable. Ensure proper storage and handling, and consider that dimerization is often critical for activity.[4]

Q3: How do I solubilize this compound for incorporation into phospholipids?

A3: Due to its long acyl chain, this molecule is poorly soluble in aqueous buffers. It should be handled in organic solvents like chloroform (B151607) or a chloroform/methanol mixture when preparing the lipid film for vesicle formation.[3] Avoid using detergents to "solubilize" the substrate for the assay itself, as this will disrupt the necessary membrane structure.

Q4: What are the end-products of the reaction?

A4: The enzymatic reaction converts the cis-9,10-methylenehexadecanoyl moiety within a phospholipid into a dihydrosterculoyl moiety (a cyclopropane ring). The other product is S-adenosyl-L-homocysteine (SAH), resulting from the donation of the methylene group from SAM.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Enzyme Activity 1. Substrate is not in a phospholipid vesicle form.2. Vesicles are not unilamellar or are of incorrect size.3. Absence of essential co-factors (SAM, Bicarbonate).4. Enzyme is inactive or concentration is too low.5. Assay pH or temperature is not optimal.1. Synthesize phospholipids with the target acyl-CoA and prepare vesicles.2. Use an extruder with a 100 nm polycarbonate membrane to create LUVs.[3]3. Add SAM (typically 0.5-1 mM) and ensure your buffer contains bicarbonate (e.g., 50-150 mM NaHCO₃).4. Verify enzyme activity with a positive control if available. Increase enzyme concentration.5. Optimize pH (typically ~7.5-8.0) and temperature (often 37°C) for your specific CFAS.
High Background Signal / Precipitate Formation 1. Substrate (acyl-CoA or lipid) is precipitating out of solution.2. Substrate concentration is above the critical micelle concentration (CMC), forming micelles instead of incorporating into vesicles.3. Buffer components are incompatible.1. Ensure complete formation of a lipid film before hydration to create vesicles. Vortex vigorously during hydration.[3]2. While the exact CMC is unknown, keep the concentration of any free acyl-CoA well below that of similar molecules (~30-40 µM) to avoid aggregation.3. Check for buffer component interference. Tris or HEPES buffers are commonly used.
Inconsistent / Irreproducible Results 1. Inconsistent vesicle preparation.2. Degradation of SAM or the acyl-CoA substrate.3. Pipetting errors with viscous lipid solutions.1. Standardize the vesicle preparation protocol strictly: lipid film drying time, hydration time, and number of extrusion passes (e.g., 11-21 times).[3]2. Prepare fresh solutions of SAM and store the acyl-CoA under inert gas at -80°C. Thaw immediately before use.3. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of lipid suspensions.
Difficulty Quantifying Product 1. Inefficient extraction of lipids from the reaction mixture.2. Incomplete derivatization of fatty acids to FAMEs for GC-MS.3. Low product yield.1. Use a standard Bligh-Dyer or Folch extraction method to recover total lipids.2. Ensure the derivatization reaction (e.g., with BCl₃-methanol) goes to completion by optimizing reaction time and temperature (e.g., 60°C for 10 min).3. Increase incubation time, enzyme concentration, or optimize assay conditions to improve yield.

Experimental Protocols

Protocol 1: Preparation of Substrate Vesicles (LUVs)

This protocol describes the creation of Large Unilamellar Vesicles (LUVs) containing phospholipids with the cis-9,10-methylenehexadecanoyl acyl chain.

Materials:

  • Phospholipids containing the cis-9,10-methylenehexadecanoyl acyl chain (e.g., 1-palmitoyl-2-(cis-9,10-methylenehexadecanoyl)-sn-glycero-3-phosphocholine).

  • Additional "carrier" phospholipids if desired (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC).

  • Chloroform.

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl).

  • Mini-extruder with 100 nm polycarbonate membranes.

Procedure:

  • In a glass test tube, combine the desired phospholipids dissolved in chloroform to achieve the target molar ratio.

  • Dry the lipid mixture under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.

  • Place the tube under high vacuum for at least 1 hour to remove any residual solvent.[3]

  • Hydrate the lipid film by adding the desired volume of Assay Buffer. Vortex vigorously to create a milky suspension of multilamellar vesicles (MLVs).

  • Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath. This helps to break up large lipid aggregates.

  • Assemble the mini-extruder with two 100 nm polycarbonate membranes according to the manufacturer's instructions.[3]

  • Load the lipid suspension into one of the syringes and pass it through the membrane to the other syringe. Repeat this process 11-21 times to generate a translucent suspension of LUVs.[3]

  • Store the prepared vesicles on ice and use them within the same day for the best results.

Protocol 2: General CFAS Enzymatic Assay

Materials:

  • Prepared Substrate Vesicles (LUVs).

  • Purified Cyclopropane Fatty Acid Synthase (CFAS) enzyme.

  • S-adenosyl-L-methionine (SAM) stock solution (e.g., 20 mM in dilute HCl, stored at -80°C).

  • Assay Buffer containing bicarbonate (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 50 mM NaHCO₃).

  • Reaction quench solution (e.g., Chloroform:Methanol, 2:1 v/v).

Procedure:

  • In a microcentrifuge tube, prepare the reaction mixture by adding the following (example volumes):

    • 80 µL Assay Buffer with bicarbonate.

    • 10 µL Substrate Vesicles (to a final concentration of e.g., 0.5-1.0 mg/mL lipid).

    • 5 µL SAM stock solution (to a final concentration of 1 mM).

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 5 µL of CFAS enzyme solution.

  • Incubate for the desired time (e.g., 30-60 minutes).

  • Stop the reaction by adding 500 µL of quench solution (Chloroform:Methanol).

  • Proceed with lipid extraction and product analysis (e.g., via GC-MS after derivatization).

Protocol 3: Product Analysis by GC-MS
  • Lipid Extraction: Perform a Folch or Bligh-Dyer extraction on the quenched reaction mixture to isolate the total lipids.

  • Derivatization to FAMEs:

    • Dry the extracted lipid sample under nitrogen.

    • Add 1 mL of 12% Boron Trichloride (BCl₃) in methanol.

    • Heat at 60°C for 10 minutes.

    • Cool the reaction, then add 1 mL of water and 1 mL of hexane (B92381).

    • Vortex thoroughly and allow the layers to separate.

    • Carefully transfer the upper hexane layer, containing the Fatty Acid Methyl Esters (FAMEs), to a new vial for GC-MS analysis.

  • GC-MS Analysis: Analyze the FAMEs using a GC-MS system equipped with a suitable capillary column (e.g., a polar cyano-column).[5] Identify the product peak (methyl dihydrosterculate) based on its retention time and mass spectrum compared to a standard. Quantify by integrating the peak area.

Data Presentation

Table 1: Physical & Chemical Properties of Relevant Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Feature
cis-9,10-Methylenehexadecanoic acidC₁₇H₃₂O₂268.44Free fatty acid form.
This compoundC₃₈H₆₆N₇O₁₇P₃S1017.95Coenzyme A ester; substrate for phospholipid synthesis.
S-adenosyl-L-methionine (SAM)C₁₅H₂₂N₆O₅S398.44Methylene group donor.
S-adenosyl-L-homocysteine (SAH)C₁₄H₂₀N₆O₅S384.41Product after methylene donation; potential inhibitor.

Table 2: Parameters for Assay Optimization

ParameterTypical RangeNotes
pH 6.5 - 8.5Optimal pH is enzyme-dependent. Test in 0.5 unit increments.
Temperature 25°C - 45°CMost bacterial CFAS enzymes are active at 37°C.
Lipid Concentration 0.1 - 2.0 mg/mLHigh concentrations can inhibit some enzymes.
SAM Concentration 0.1 - 2.0 mMSubstrate inhibition can occur at very high concentrations.
Bicarbonate (NaHCO₃) Conc. 10 - 200 mMEssential for activity; concentration may need optimization.
Vesicle Composition Varying ratios of substrate lipid to carrier lipidThe lipid environment can affect enzyme activity.

Visualizations

CFAS_Reaction_Pathway cluster_membrane Phospholipid Bilayer Substrate Phospholipid with cis-9,10-methylenehexadecanoyl chain CFAS Cyclopropane Fatty Acid Synthase (CFAS) Substrate->CFAS binds Product Phospholipid with cyclopropane ring (Dihydrosterculoyl) SAM S-Adenosyl-L-methionine (SAM) SAM->CFAS binds CFAS->Product catalyzes SAH S-Adenosyl-L-homocysteine (SAH) CFAS->SAH releases

Caption: Enzymatic pathway of Cyclopropane Fatty Acid Synthase (CFAS).

Experimental_Workflow cluster_prep 1. Substrate Preparation cluster_assay 2. Enzymatic Reaction cluster_analysis 3. Product Analysis A Dry Lipid Film B Hydrate Film (MLVs) A->B C Freeze-Thaw Cycles B->C D Extrude through 100nm Membrane (LUVs) C->D E Prepare Reaction Mix (Buffer, Vesicles, SAM) D->E F Pre-incubate at Temp. E->F G Initiate with Enzyme F->G H Incubate G->H I Quench Reaction H->I J Lipid Extraction I->J K Derivatize to FAMEs J->K L Analyze by GC-MS K->L M Quantify Product L->M

Caption: General workflow for CFAS assay setup and analysis.

Troubleshooting_Flow rect_node rect_node Start No / Low Activity? Substrate Is substrate in phospholipid vesicle form? Start->Substrate Cofactors Are SAM and Bicarbonate present in buffer? Substrate->Cofactors Yes Fix_Substrate Prepare substrate vesicles (Protocol 1) Substrate->Fix_Substrate No Vesicles Were vesicles extruded to form LUVs? Cofactors->Vesicles Yes Fix_Cofactors Add SAM (1mM) and NaHCO3 (50mM) to buffer Cofactors->Fix_Cofactors No Enzyme Is enzyme known to be active? Vesicles->Enzyme Yes Fix_Vesicles Re-make vesicles using extrusion step Vesicles->Fix_Vesicles No Fix_Enzyme Use positive control or new enzyme aliquot. Optimize concentration. Enzyme->Fix_Enzyme No Optimize System appears correct. Proceed to optimize conditions (pH, Temp, Conc.) Enzyme->Optimize Yes

Caption: Logical workflow for troubleshooting low enzyme activity.

References

Technical Support Center: Synthesis of cis-9,10-methylenehexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cis-9,10-methylenehexadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during this synthesis, with a focus on addressing low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific questions and potential problems that can lead to low yields of this compound.

Q1: My overall yield of this compound is significantly lower than expected. What are the primary areas I should investigate?

Low yields can arise from issues in two main stages of the synthesis: the initial formation of the oleoyl-CoA substrate and the subsequent cyclopropanation reaction. It is crucial to analyze both steps to pinpoint the source of the problem.

Q2: How can I troubleshoot low yields in the preparation of the starting material, oleoyl-CoA?

The synthesis of oleoyl-CoA from oleic acid is a critical first step. Low yields here will naturally lead to poor overall yields.

  • Incomplete Activation of Oleic Acid: The conversion of oleic acid to its activated form (e.g., an acyl chloride or mixed anhydride) before reaction with Coenzyme A is crucial. Incomplete activation will result in unreacted oleic acid.

  • Degradation of Coenzyme A: Coenzyme A is a complex and sensitive molecule. It is susceptible to degradation, particularly at non-optimal pH or in the presence of strong oxidizing or reducing agents. Ensure that the reaction conditions are mild and the pH is maintained appropriately.

  • Inefficient Purification: The purification of oleoyl-CoA can be challenging due to its amphipathic nature. Inefficient purification can lead to loss of product.

Parameter Potential Issue Recommended Action Expected Outcome
Reaction Monitoring Incomplete conversion of oleic acid to oleoyl-CoA.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).Ensure complete consumption of the limiting reagent (typically Coenzyme A).
pH Control Degradation of Coenzyme A due to acidic or basic conditions.Maintain the reaction pH within a neutral range (around 7.0-7.5) using a suitable buffer.Preserve the integrity of the Coenzyme A molecule.
Purification Method Loss of product during extraction or chromatography.Utilize solid-phase extraction (SPE) with a C18 stationary phase or reversed-phase HPLC for purification.Improved recovery of oleoyl-CoA.

Q3: I am experiencing low conversion during the Simmons-Smith cyclopropanation of oleoyl-CoA. What are the common causes?

The Simmons-Smith reaction is a powerful tool for cyclopropanation, but its success is highly dependent on the quality of the reagents and the reaction conditions.

  • Inactive Zinc-Copper Couple: The zinc-copper couple is the active reagent that forms the organozinc carbenoid. If it is not properly activated, the reaction will not proceed efficiently.

  • Moisture Contamination: The Simmons-Smith reagent is sensitive to moisture. The presence of water will quench the reagent and significantly reduce the yield.

  • Substrate Impurities: Impurities in the oleoyl-CoA starting material can interfere with the reaction.

  • Side Reactions: The complex structure of Coenzyme A presents potential sites for side reactions. The thioester functionality, while generally less reactive than an alkene, could potentially interact with the organozinc reagent.

Parameter Potential Issue Recommended Action Expected Yield Range Low Yield Range
Zinc-Copper Couple Poor activation of zinc.Prepare the zinc-copper couple fresh for each reaction. Ensure the zinc dust is of high purity and the activation procedure is followed meticulously.60-80%<40%
Reaction Solvent Presence of moisture.Use anhydrous solvents (e.g., diethyl ether or dichloromethane) and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).60-80%<40%
Diiodomethane (B129776) Quality Decomposed diiodomethane (indicated by a brown color).Use freshly distilled or commercially available high-purity diiodomethane. Store it over copper wire to prevent decomposition.60-80%<40%
Reaction Temperature Suboptimal temperature for carbenoid formation or reaction.Maintain the reaction temperature according to the protocol, typically starting at a low temperature (0°C) and allowing it to warm to room temperature.60-80%<40%

Q4: Could the Simmons-Smith reagent be reacting with the Coenzyme A part of my molecule?

This is a valid concern. While the Simmons-Smith reaction is highly chemoselective for alkenes, the presence of a sulfur atom in the thioester of Coenzyme A introduces a potential site for a side reaction. It has been noted that allylic thioethers can react with the Simmons-Smith reagent to form sulfur ylides. Although the thioester in oleoyl-CoA is not allylic, the possibility of interaction cannot be entirely dismissed, especially if the desired reaction is slow. This could contribute to a lower yield of the target molecule. Careful control of reaction conditions and stoichiometry is key to minimizing such side reactions.

Q5: My purification of the final product, this compound, is resulting in significant loss of material. What can I do?

The final product is a large, amphipathic molecule, making purification challenging.

  • Inappropriate Purification Technique: Standard silica (B1680970) gel chromatography is often unsuitable for such polar molecules.

  • Product Degradation: The product may be sensitive to pH extremes or prolonged exposure to certain solvents.

Purification Method Advantages Potential Issues
Solid-Phase Extraction (SPE) Good for initial cleanup and removal of nonpolar impurities.May not provide sufficient purity for final product.
Reversed-Phase HPLC High-resolution separation, leading to high purity.Requires specialized equipment; can be time-consuming for large scales.
Precipitation/Crystallization Can be effective if a suitable solvent system is found.May be difficult to induce crystallization for this type of molecule.

Experimental Protocols

Protocol 1: Synthesis of Oleoyl-CoA

This protocol outlines a general procedure for the synthesis of oleoyl-CoA from oleic acid.

  • Activation of Oleic Acid:

    • Dissolve oleic acid (1 equivalent) in an anhydrous solvent such as THF.

    • Add N,N'-carbonyldiimidazole (CDI) (1.1 equivalents) and stir at room temperature for 1 hour, or until activation is complete (can be monitored by TLC).

  • Reaction with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (1 equivalent) in a buffered aqueous solution (e.g., 100 mM sodium bicarbonate, pH 8.0).

    • Slowly add the activated oleic acid solution to the Coenzyme A solution with vigorous stirring.

    • Maintain the pH of the reaction mixture at 7.5-8.0 by adding a dilute base (e.g., 1 M NaOH) as needed.

    • Stir the reaction mixture at room temperature for 4-6 hours.

  • Purification:

    • Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1 M HCl).

    • Load the mixture onto a C18 solid-phase extraction (SPE) cartridge that has been pre-conditioned with methanol (B129727) and then with the acidic buffer.

    • Wash the cartridge with the acidic buffer to remove unreacted Coenzyme A and other water-soluble impurities.

    • Elute the oleoyl-CoA with a methanol/water mixture (e.g., 80:20).

    • Lyophilize the eluate to obtain oleoyl-CoA as a white solid.

Protocol 2: Synthesis of this compound via Simmons-Smith Reaction

This protocol provides a detailed methodology for the cyclopropanation of oleoyl-CoA.

  • Preparation of Zinc-Copper Couple:

    • In a flask under an inert atmosphere (argon or nitrogen), add high-purity zinc dust (10 equivalents).

    • Wash the zinc dust with 1 M HCl, followed by deionized water, methanol, and finally anhydrous diethyl ether.

    • Add a solution of copper(II) acetate (B1210297) in glacial acetic acid and stir for 30 minutes.

    • Decant the solution and wash the resulting zinc-copper couple with anhydrous diethyl ether.

  • Cyclopropanation Reaction:

    • Suspend the freshly prepared zinc-copper couple in anhydrous diethyl ether.

    • Add a solution of diiodomethane (5 equivalents) in anhydrous diethyl ether dropwise to the zinc-copper couple suspension at 0°C.

    • Stir the mixture for 30 minutes at 0°C.

    • Dissolve oleoyl-CoA (1 equivalent) in a minimal amount of a suitable anhydrous solvent (e.g., a mixture of THF and diethyl ether) and add it dropwise to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the aqueous and organic layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Purify the crude product by reversed-phase HPLC using a C18 column and a water/acetonitrile gradient containing a small amount of a suitable acid (e.g., 0.1% formic acid).

    • Collect the fractions containing the desired product and lyophilize to obtain this compound.

Visualizations

Synthesis_Pathway Oleic_Acid Oleic Acid Activated_Oleic_Acid Activated Oleic Acid (e.g., Acyl-imidazolide) Oleic_Acid->Activated_Oleic_Acid Activation (e.g., CDI) Oleoyl_CoA Oleoyl-CoA Activated_Oleic_Acid->Oleoyl_CoA Final_Product This compound Oleoyl_CoA->Final_Product Simmons-Smith Reaction (CH2I2, Zn/Cu) CoA-SH Coenzyme A CoA-SH->Oleoyl_CoA

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield of Final Product Check_Oleoyl_CoA Analyze Oleoyl-CoA Purity and Yield Start->Check_Oleoyl_CoA Oleoyl_CoA_OK Oleoyl-CoA Synthesis OK? Check_Oleoyl_CoA->Oleoyl_CoA_OK Troubleshoot_Oleoyl_CoA Troubleshoot Oleoyl-CoA Synthesis: - Incomplete Activation - CoA Degradation - Purification Loss Oleoyl_CoA_OK->Troubleshoot_Oleoyl_CoA No Check_Cyclopropanation Analyze Cyclopropanation Reaction Mixture Oleoyl_CoA_OK->Check_Cyclopropanation Yes Troubleshoot_Oleoyl_CoA->Check_Oleoyl_CoA Cyclopropanation_OK Conversion to Product? Check_Cyclopropanation->Cyclopropanation_OK Troubleshoot_Reagents Troubleshoot Simmons-Smith Reagents: - Inactive Zn/Cu Couple - Wet Solvents - Decomposed CH2I2 Cyclopropanation_OK->Troubleshoot_Reagents Low Check_Side_Products Investigate Side Products: - Reaction with CoA Moiety? - Degradation of Starting Material? Cyclopropanation_OK->Check_Side_Products Yes, but low yield Final_Product Optimized Yield Cyclopropanation_OK->Final_Product High Troubleshoot_Reagents->Check_Cyclopropanation Purification_Issues Troubleshoot Purification: - Inefficient Method - Product Degradation Check_Side_Products->Purification_Issues Purification_Issues->Final_Product

Caption: Troubleshooting workflow for low yield synthesis.

Logical_Relationships cluster_factors Factors Affecting Yield cluster_reagents Reagent Quality Details cluster_conditions Reaction Conditions Details cluster_substrate Substrate Integrity Details cluster_purification Purification Details Reagent_Quality Reagent Quality Zn_Cu_Activity Zn/Cu Couple Activity Reagent_Quality->Zn_Cu_Activity CH2I2_Purity Diiodomethane Purity Reagent_Quality->CH2I2_Purity Anhydrous_Solvents Anhydrous Solvents Reagent_Quality->Anhydrous_Solvents Reaction_Conditions Reaction Conditions Temperature Temperature Control Reaction_Conditions->Temperature Inert_Atmosphere Inert Atmosphere Reaction_Conditions->Inert_Atmosphere Reaction_Time Reaction Time Reaction_Conditions->Reaction_Time Substrate_Integrity Substrate Integrity Oleoyl_CoA_Purity Oleoyl-CoA Purity Substrate_Integrity->Oleoyl_CoA_Purity CoA_Stability CoA Moiety Stability Substrate_Integrity->CoA_Stability Purification_Efficiency Purification Efficiency Method_Selection Appropriate Method (HPLC/SPE) Purification_Efficiency->Method_Selection Handling Careful Handling Purification_Efficiency->Handling

Caption: Key factors influencing reaction yield.

Technical Support Center: Acyl-CoA Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Acyl-CoA Mass Spectrometry Analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the mass spectrometry analysis of acyl-Coenzyme A (acyl-CoA) molecules.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic fragment ions of acyl-CoAs in positive ion mode mass spectrometry?

A1: Acyl-CoAs typically exhibit a characteristic fragmentation pattern in positive ion mode tandem mass spectrometry (MS/MS). The two most common features are a neutral loss of 507 Da and a fragment ion at m/z 428.[1] The neutral loss of 507 Da corresponds to the loss of the 3'-phosphoadenosine 5'-diphosphate moiety.[1][2] The fragment ion at m/z 428 represents the adenosine (B11128) 3',5'-diphosphate portion of the molecule.[1] However, it is important to note that other metabolites, such as ATP, NAD, and FAD, can also produce a fragment at m/z 428, so this is not exclusively indicative of acyl-CoAs.

Q2: Why am I observing a low or no signal for my acyl-CoA standards?

A2: Low or no signal for acyl-CoA standards can be due to several factors:

  • Sample Degradation: Acyl-CoAs are chemically unstable and susceptible to hydrolysis, particularly in neutral or alkaline aqueous solutions. It is crucial to keep samples cold and in appropriate solvents.

  • Inefficient Ionization: The ionization efficiency of acyl-CoAs can be affected by the mobile phase composition and the presence of co-eluting matrix components that cause ion suppression.

  • Suboptimal Mass Spectrometer Parameters: Incorrectly set precursor and product ions, collision energy, or other source parameters can lead to poor sensitivity.[3]

  • Adsorption to Surfaces: Acyl-CoAs can adsorb to plastic surfaces. Using glass or low-binding vials is recommended to minimize sample loss.

Q3: What are common sources of interference in acyl-CoA analysis?

A3: Interference in acyl-CoA analysis primarily stems from the biological matrix from which they are extracted. Common sources of interference include:

  • Phospholipids: These are highly abundant in biological samples and are a major cause of ion suppression in positive ion electrospray ionization (+ESI).

  • Salts: High concentrations of salts in the sample can suppress the ionization of analytes.[4][5]

  • Other Endogenous Molecules: The complex nature of biological extracts means that numerous other small molecules can co-elute with the acyl-CoAs of interest and compete for ionization.

Q4: How can I minimize interference during sample preparation?

A4: Effective sample preparation is critical for minimizing interference. Common strategies include:

  • Protein Precipitation: A simple and rapid method to remove the bulk of proteins from the sample.

  • Solid-Phase Extraction (SPE): This technique is excellent for sample clean-up and can significantly reduce matrix effects by selectively isolating the acyl-CoAs.[6]

  • Liquid-Liquid Extraction (LLE): Can be used to partition acyl-CoAs away from interfering substances.

Q5: What is ion suppression and how does it affect my results?

A5: Ion suppression is a phenomenon in mass spectrometry where the ionization of the analyte of interest is reduced due to the presence of co-eluting compounds from the sample matrix. This leads to a decreased signal intensity for the analyte, which can result in poor sensitivity, inaccuracy, and imprecision in quantification. Phospholipids are a well-known cause of ion suppression in bioanalytical samples.

Troubleshooting Guides

Issue: Poor Peak Shape or Tailing

Possible Causes and Solutions:

  • Cause: Secondary interactions with the analytical column.

    • Solution: Acyl-CoAs can interact with residual silanols on silica-based columns. Using a high-quality, end-capped C18 column is recommended. Operating the mobile phase at a slightly acidic or basic pH can also help to improve peak shape, depending on the specific acyl-CoAs.

  • Cause: Inappropriate mobile phase composition.

    • Solution: Ensure that the organic and aqueous mobile phases are miscible and that the gradient is appropriate for the range of acyl-CoAs being analyzed. The use of ion-pairing reagents can sometimes improve peak shape but may also lead to ion suppression.

  • Cause: Sample solvent mismatch with the initial mobile phase.

    • Solution: Reconstitute the dried sample extract in a solvent that is of similar or weaker elution strength than the initial mobile phase conditions of your LC gradient.

Issue: High Background Noise

Possible Causes and Solutions:

  • Cause: Contamination from sample preparation.

    • Solution: Ensure all solvents are of high purity (LC-MS grade). Use clean glassware and centrifuge tubes. Consider including a solid-phase extraction (SPE) step in your sample preparation to remove more interfering compounds.

  • Cause: Contaminated LC-MS system.

    • Solution: Flush the LC system and mass spectrometer with appropriate cleaning solutions. Check for leaks in the system.

  • Cause: Presence of non-volatile salts.

Quantitative Data on Matrix Effects

The following table summarizes the matrix effect observed for various short-chain acyl-CoAs and related metabolites. The matrix effect is presented as the percentage of ion suppression.

AnalyteAverage Ion Suppression (%)
Pantothenate< 10%
Dephospho-CoA~19%
Acetyl-CoA< 10%
Propionyl-CoA< 10%
Malonyl-CoA< 10%
Isovaleryl-CoA< 10%

Data sourced from a study using a 2.5% sulfosalicylic acid (SSA) extraction method.[7][8]

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Cultured Cells

This protocol describes a common method for extracting a broad range of acyl-CoAs from cultured mammalian cells.

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold Methanol (B129727) (LC-MS grade)

  • Internal standard solution (e.g., a mixture of odd-chain or isotopically labeled acyl-CoA standards in methanol)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL, low-binding)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis and Extraction:

    • Add a pre-chilled solution of methanol containing the internal standards directly to the washed cells. For a 10 cm dish of adherent cells, 1 mL of methanol is typically used. For a cell pellet, resuspend in an appropriate volume of the methanol/internal standard solution.

    • Adherent cells: Use a cell scraper to scrape the cells in the cold methanol.

    • Suspension cells: Vortex the cell pellet in the cold methanol to lyse the cells.

  • Protein Precipitation:

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 10 minutes to allow for protein precipitation.

  • Centrifugation:

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.

  • Solvent Evaporation:

    • Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a solvent suitable for your LC-MS analysis. A common choice is 50% methanol in water containing a low concentration of a volatile buffer salt like ammonium acetate.

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

This protocol provides a general workflow for the LC-MS/MS analysis of acyl-CoA extracts.

Chromatographic Separation:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is commonly used.[6]

  • Mobile Phase A: Water with a volatile buffer such as 10 mM ammonium acetate, adjusted to a slightly acidic or basic pH (e.g., pH 4.9 or pH 8.0) depending on the specific application.

  • Mobile Phase B: Acetonitrile or methanol with the same buffer concentration as Mobile Phase A.[6]

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B (e.g., 2-5%) and ramps up to a high percentage (e.g., 95-98%) to elute the more hydrophobic long-chain acyl-CoAs.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is common for a 2.1 mm ID column.

  • Column Temperature: Maintaining the column at a controlled temperature (e.g., 40°C) can improve reproducibility.

Mass Spectrometry Detection:

  • Ionization Mode: Positive Electrospray Ionization (+ESI) is commonly used for acyl-CoA analysis.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity.

  • MRM Transitions:

    • Precursor Ion (Q1): The [M+H]+ ion of the specific acyl-CoA.

    • Product Ion (Q3): The fragment resulting from the neutral loss of 507 Da is often the most abundant and is typically used for quantification.[1] The fragment at m/z 428 can be used as a qualifying ion.

  • Optimization: For each acyl-CoA, the declustering potential (DP) and collision energy (CE) should be optimized to achieve the best signal intensity.

Visualizations

cluster_fatty_acid_synthesis Fatty Acid Synthesis Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA Carboxylase Fatty Acyl-CoA (C16:0) Fatty Acyl-CoA (C16:0) Malonyl-CoA->Fatty Acyl-CoA (C16:0) Fatty Acid Synthase

Caption: Simplified overview of the fatty acid synthesis pathway.

cluster_beta_oxidation Mitochondrial Beta-Oxidation Fatty Acyl-CoA (Cn) Fatty Acyl-CoA (Cn) Enoyl-CoA Enoyl-CoA Fatty Acyl-CoA (Cn)->Enoyl-CoA Acyl-CoA Dehydrogenase Hydroxyacyl-CoA Hydroxyacyl-CoA Enoyl-CoA->Hydroxyacyl-CoA Enoyl-CoA Hydratase Ketoacyl-CoA Ketoacyl-CoA Hydroxyacyl-CoA->Ketoacyl-CoA Hydroxyacyl-CoA Dehydrogenase Fatty Acyl-CoA (Cn-2) Fatty Acyl-CoA (Cn-2) Ketoacyl-CoA->Fatty Acyl-CoA (Cn-2) Thiolase Acetyl-CoA_out Acetyl-CoA Ketoacyl-CoA->Acetyl-CoA_out start Low or No Acyl-CoA Signal check_ms Is the MS instrument responding to a known standard? start->check_ms troubleshoot_ms Troubleshoot MS: - Check tuning and calibration - Infuse a stable compound - Verify gas flows and voltages check_ms->troubleshoot_ms No check_sample Is the acyl-CoA standard freshly prepared in an appropriate solvent? check_ms->check_sample Yes troubleshoot_ms->check_ms prepare_fresh Prepare fresh standards. Use glass or low-binding vials. Minimize time in aqueous solution. check_sample->prepare_fresh No check_lc Is the LC separation performing as expected? (Peak shape, retention time) check_sample->check_lc Yes prepare_fresh->check_sample troubleshoot_lc Troubleshoot LC: - Check for leaks and blockages - Prepare fresh mobile phases - Evaluate column performance check_lc->troubleshoot_lc No check_matrix Is ion suppression suspected? check_lc->check_matrix Yes troubleshoot_lc->check_lc improve_cleanup Improve sample cleanup: - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) - Optimize chromatography to  separate from interferences check_matrix->improve_cleanup Yes success Signal Restored check_matrix->success No improve_cleanup->success

References

Quality Control for cis-9,10-methylenehexadecanoyl-CoA Standards: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the quality control of cis-9,10-methylenehexadecanoyl-CoA standards. Below you will find troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound standards?

To ensure the stability of this compound, it is recommended to store the standard at -20°C or below in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. Long-chain acyl-CoAs are susceptible to hydrolysis and oxidation, and improper storage can lead to degradation of the material.

Q2: What are the common signs of degradation for this standard?

Degradation of this compound can be indicated by the appearance of additional peaks in HPLC or LC-MS analyses. The primary degradation products are typically the free fatty acid (cis-9,10-methylenehexadecanoic acid) and Coenzyme A, resulting from the hydrolysis of the thioester bond. Oxidation of the cyclopropane (B1198618) ring can also occur, though cyclopropane fatty acids are generally more stable to oxidation than their unsaturated counterparts.

Q3: What is the expected purity of a high-quality this compound standard?

High-quality standards of this compound should have a purity of ≥95% as determined by HPLC or LC-MS. For the corresponding free fatty acid, purities of greater than 99% are commercially available.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram Contamination of the solvent or glassware.Use high-purity solvents and thoroughly clean all glassware.
Degradation of the standard due to improper storage or handling.Verify storage conditions. Prepare fresh solutions from a new aliquot of the standard.
Presence of impurities from synthesis.Review the certificate of analysis for known impurities. If necessary, purify the standard using preparative HPLC.
Inconsistent peak areas or retention times in HPLC Instability of the mobile phase.Prepare fresh mobile phase daily and ensure it is properly degassed.
Fluctuations in column temperature.Use a column oven to maintain a consistent temperature.
Sample degradation in the autosampler.Minimize the time the sample spends in the autosampler. Use a cooled autosampler if available.
Low signal intensity in mass spectrometry Poor ionization of the molecule.Optimize the ion source parameters (e.g., spray voltage, gas flow, temperature).
In-source fragmentation.Adjust fragmentation settings to minimize premature breakdown of the molecule.
Sample matrix effects.Perform a sample cleanup or dilution to reduce matrix interference.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound and its related free fatty acid.

Parameter This compound cis-9,10-methylenehexadecanoic acid
Molecular Formula C₃₈H₆₆N₇O₁₇P₃SC₁₇H₃₂O₂
Molecular Weight 1017.95 g/mol 268.44 g/mol
Typical Purity ≥95%>99%
Storage Temperature ≤ -20°CFreezer

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 25 mM Ammonium Acetate in Water, pH 6.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 100% B

    • 25-30 min: 100% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the standard in a suitable solvent (e.g., methanol (B129727) or water) to a concentration of approximately 1 mg/mL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification

This protocol provides a general method for the sensitive detection and quantification of this compound.

  • LC System: Utilize the HPLC conditions described above.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is recommended for targeted analysis.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): m/z 1018.4 [M+H]⁺

    • Product Ion (Q3): Monitor for characteristic fragments, such as the loss of the pantoic acid-β-alanine moiety or the adenine group. A common neutral loss for acyl-CoAs is 507 Da.

  • Data Analysis: Integrate the peak area of the specific MRM transition to quantify the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

¹H and ¹³C NMR can be used to confirm the chemical structure of the standard.

  • Solvent: Deuterated methanol (CD₃OD) or a mixture of deuterated chloroform (B151607) and methanol (CDCl₃:CD₃OD).

  • ¹H NMR: Expect characteristic signals for the cyclopropane ring protons at approximately -0.3 to 0.7 ppm. The protons of the CoA moiety will appear in the regions of 2.4-4.6 ppm (ribose and pantetheine) and 8.1-8.5 ppm (adenine).

  • ¹³C NMR: The carbons of the cyclopropane ring will have unique chemical shifts in the aliphatic region.

Visualizations

Quality_Control_Workflow cluster_0 Standard Reception & Initial Inspection cluster_1 Analytical Testing cluster_2 Decision & Storage reception Receive Standard visual_inspection Visual Inspection (Color, Physical State) reception->visual_inspection hplc HPLC Purity (≥95%) visual_inspection->hplc lcms LC-MS/MS Identity (Correct Mass) hplc->lcms fail Fail QC hplc->fail Purity <95% nmr NMR Structure (Optional) lcms->nmr lcms->fail Incorrect Mass pass Pass QC nmr->pass All tests pass storage Store at ≤-20°C under Inert Gas pass->storage contact_supplier Contact Supplier fail->contact_supplier Troubleshooting_HPLC cluster_troubleshooting Troubleshooting Steps start Inconsistent HPLC Results (Peak Area/Retention Time) check_mobile_phase Prepare Fresh Mobile Phase start->check_mobile_phase check_temp Verify Column Temperature check_mobile_phase->check_temp Issue Persists solution Problem Resolved check_mobile_phase->solution Resolved check_sample Prepare Fresh Sample Solution check_temp->check_sample Issue Persists check_temp->solution Resolved check_system System Check (Leaks, Degasser) check_sample->check_system Issue Persists check_sample->solution Resolved check_system->solution Resolved escalate Contact Technical Support check_system->escalate Issue Persists

Validation & Comparative

A Comparative Guide to the Quantification of cis-9,10-methylenehexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the quantitative analysis of cis-9,10-methylenehexadecanoyl-CoA, a cyclopropane-containing fatty acyl-coenzyme A. The primary methods discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the direct analysis of the intact molecule and Gas Chromatography-Mass Spectrometry (GC-MS) for the indirect analysis of its fatty acid component following hydrolysis and derivatization.

This document offers an objective evaluation of each method's performance, supported by established experimental principles, to assist researchers in selecting the most suitable approach for their specific experimental needs.

Data Presentation: Comparison of Quantification Methods

The choice between direct LC-MS/MS analysis and indirect GC-MS analysis depends on whether the quantification of the intact acyl-CoA ester or just the fatty acid moiety is required. LC-MS/MS offers direct measurement with high sensitivity, while GC-MS is a robust alternative for determining the abundance of the cyclopropane (B1198618) fatty acid itself.

Parameter LC-MS/MS (Direct Analysis of Acyl-CoA) GC-MS (Indirect Analysis via FAMEs) References
Analyte Intact this compoundcis-9,10-methylenehexadecanoic acid methyl ester (FAME)
Principle Liquid chromatographic separation followed by detection based on specific precursor-to-product ion transitions.Gas chromatographic separation of volatile derivatives followed by mass-based detection.[1][2]
Sample Prep Protein precipitation (e.g., methanol) or Solid-Phase Extraction (SPE).Lipid extraction, hydrolysis of CoA ester, and chemical derivatization (e.g., transmethylation).[1][3][4]
Sensitivity (Typical) High (Low nM to pM range).Moderate to High (Can reach low µg/g or mg/kg levels).[5][6]
Specificity Very High, based on both retention time and unique mass fragmentation (MRM).High, based on retention time and mass spectrum. Derivatization improves volatility and specificity.[5][7][8]
Throughput High, with typical run times of 5-20 minutes per sample.Lower, due to extensive sample preparation and potentially longer GC run times.
Advantages - Directly measures the biologically active acyl-CoA form.- High sensitivity and specificity.- Minimal sample preparation.- Amenable to high-throughput analysis.- Robust and widely available technology.- Can analyze total fatty acid content from all lipid classes.- Extensive libraries of FAME spectra exist for identification.
Limitations - Acyl-CoAs can be unstable.- Requires access to specialized LC-MS/MS instrumentation.- Potential for ion suppression from matrix effects.- Indirectly measures the target molecule.- Requires hydrolysis and derivatization, which can introduce variability.- Potential for degradation of cyclopropane ring under harsh (e.g., acidic) conditions.[9]

Experimental Protocols

Key Experiment 1: Quantification of this compound via LC-MS/MS

This method provides a highly sensitive and specific approach for the direct quantification of the intact acyl-CoA from biological matrices.

1. Sample Preparation (Protein Precipitation)

  • For cultured cells or tissues, flash-freeze the sample in liquid nitrogen to quench metabolic activity.

  • Homogenize the frozen sample in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water) containing a suitable internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA like C15:0-CoA or C17:0-CoA).[3]

  • Vortex the homogenate vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the extracted acyl-CoAs.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 50% methanol in water).

2. Liquid Chromatography

  • Column: A reversed-phase C18 or C8 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 10 mM ammonium (B1175870) hydroxide (B78521) or a similar volatile buffer.

  • Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes to elute the acyl-CoAs.

  • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

  • Column Temperature: Maintained at 40-50°C to ensure good peak shape.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition: Based on the characteristic fragmentation of acyl-CoAs, which involves a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.0 Da).[6][7][8][10][11]

    • Precursor Ion (Q1): The molecular weight of this compound is 1017.95 g/mol . The protonated precursor ion [M+H]⁺ is m/z 1018.96 .
    • Product Ion (Q3): The most abundant and specific product ion is generated by the neutral loss of 507 Da: [M+H - 507]⁺, resulting in m/z 511.96 .

  • Collision Energy: Optimize empirically for the specific instrument to maximize the signal for the m/z 511.96 product ion.

4. Quantification

  • Generate a standard curve using a commercially available or synthesized standard of this compound.

  • Plot the peak area ratio of the analyte to the internal standard against the concentration of the standards.

  • Calculate the concentration in unknown samples using the regression equation from the standard curve.

Mandatory Visualizations

Experimental and Logical Workflows

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Tissue or Cells) Quench Flash Freeze (Liquid N2) Sample->Quench Extract Homogenize in 80% Methanol + ISTD Quench->Extract Precipitate Vortex & Centrifuge Extract->Precipitate Supernatant Collect Supernatant Precipitate->Supernatant Dry Dry Down (Nitrogen Stream) Supernatant->Dry Reconstitute Reconstitute in 50% Methanol Dry->Reconstitute LC Reversed-Phase UPLC/HPLC Reconstitute->LC MS Tandem Mass Spec (ESI+, MRM Mode) LC->MS MRM Monitor Transition m/z 1018.96 -> 511.96 MS->MRM Integrate Peak Integration MRM->Integrate Curve Standard Curve (Analyte/ISTD Ratio) Integrate->Curve Quantify Quantification of Analyte Concentration Curve->Quantify

Caption: Workflow for LC-MS/MS quantification of this compound.

Signaling and Metabolic Pathways

Cyclopropane fatty acids are synthesized post-translationally on existing phospholipids (B1166683) within the cell membrane, primarily in bacteria, as a mechanism to adapt to environmental stressors.

cluster_membrane Bacterial Cell Membrane cluster_synthesis Biosynthesis Pathway cluster_function Cellular Response PL Unsaturated Phospholipid (e.g., Phosphatidylethanolamine with a C16:1 acyl chain) CFAS Cyclopropane Fatty Acyl Phospholipid Synthase (CFAS) CPL Cyclopropane Phospholipid (Containing cis-9,10- methylenehexadecanoic acid) PL->CPL Methylene Group Transfer SAM S-adenosylmethionine (SAM) SAM->CFAS SAH S-adenosylhomocysteine (SAH) CFAS->SAH Response Altered Membrane Properties: - Decreased Fluidity - Reduced Permeability - Increased Stability CPL->Response Stress Environmental Stress (e.g., Low pH, Starvation) Stress->CFAS Induces expression/activity

References

A Comparative Analysis of cis-9,10-methylenehexadecanoyl-CoA and Palmitoyl-CoA: Structure, Metabolism, and Cellular Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biochemical and cellular effects of cis-9,10-methylenehexadecanoyl-CoA, a cyclopropane (B1198618) fatty acyl-CoA, and palmitoyl-CoA, a saturated fatty acyl-CoA. While direct comparative studies are limited, this document synthesizes available data to highlight their distinct roles in cellular metabolism and signaling.

Introduction

Palmitoyl-CoA is one of the most common saturated fatty acyl-CoAs in eukaryotic cells, serving as a central hub in energy metabolism and as a substrate for the synthesis of various bioactive lipids.[1][2] In contrast, this compound is a less common, modified fatty acyl-CoA characterized by a cyclopropane ring within its acyl chain.[3][4][5] This structural difference leads to distinct physical properties and biological functions, primarily observed in bacteria and some plants where it contributes to membrane stability.[3][6]

Structural and Physical Properties

The key structural difference between these two molecules lies in the presence of a cyclopropane ring in this compound, which introduces a kink in the acyl chain, affecting its packing in biological membranes.

PropertyThis compoundPalmitoyl-CoA
Acyl Chain Length 17 carbons (including the methylene (B1212753) bridge)16 carbons
Saturation Contains a cyclopropane ringSaturated
Molecular Formula C38H66N7O17P3SC37H66N7O17P3S
Structure Acyl chain with a cis-cyclopropane ring at the 9 and 10 positionsStraight saturated acyl chain
Predicted Effect on Membranes Increases membrane fluidity and stability under stressDecreases membrane fluidity

Biosynthesis and Metabolism

The synthetic pathways for these two molecules are fundamentally different, reflecting their distinct biological origins and roles.

Palmitoyl-CoA Synthesis

Palmitoyl-CoA is primarily synthesized in the cytosol from palmitic acid, a common dietary fatty acid. The activation of palmitic acid to palmitoyl-CoA is an ATP-dependent process catalyzed by acyl-CoA synthetases.[1]

Experimental Protocol: Acyl-CoA Synthetase Activity Assay

A common method to measure the synthesis of palmitoyl-CoA involves monitoring the consumption of ATP or the formation of the product.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.5), MgCl2, ATP, Coenzyme A, and radiolabeled [1-¹⁴C]palmitic acid.

  • Enzyme Source: Add cell lysate or purified acyl-CoA synthetase to initiate the reaction.

  • Incubation: Incubate the mixture at 37°C for a defined period.

  • Termination: Stop the reaction by adding a mixture of isopropanol, heptane, and sulfuric acid to extract the lipids.

  • Quantification: The amount of [¹⁴C]palmitoyl-CoA formed is determined by liquid scintillation counting of the aqueous phase after extraction of the unreacted [¹⁴C]palmitic acid into the organic phase.

This compound Synthesis

This cyclopropane fatty acyl-CoA is synthesized from an unsaturated fatty acid precursor, palmitoleoyl-CoA. The reaction is catalyzed by cyclopropane fatty acyl-phospholipid synthase, which uses S-adenosyl-L-methionine (SAM) as the methyl donor to form the cyclopropane ring.[3] This process typically occurs within the phospholipid bilayer of bacterial membranes.[6]

Experimental Protocol: Cyclopropane Fatty Acid Synthase Activity Assay

The activity of cyclopropane fatty acid synthase can be assayed by monitoring the incorporation of a radiolabeled methyl group from SAM into a lipid substrate.

  • Substrate Preparation: Prepare liposomes containing an unsaturated phospholipid, such as dioleoylphosphatidylcholine.

  • Reaction Mixture: Combine the liposomes with a buffer containing the enzyme source (e.g., bacterial cell extract) and [methyl-¹⁴C]S-adenosyl-L-methionine.

  • Incubation: Incubate the reaction at an optimal temperature for the enzyme (e.g., 30°C).

  • Lipid Extraction: Extract the lipids from the reaction mixture using a Bligh-Dyer extraction.

  • Analysis: Separate the phospholipids (B1166683) by thin-layer chromatography (TLC) and quantify the radioactivity in the cyclopropane-containing phospholipid spot using a phosphorimager or scintillation counting.

Comparative Metabolic Fates and Cellular Effects

The distinct structures of palmitoyl-CoA and this compound dictate their subsequent metabolic pathways and cellular impacts.

FeaturePalmitoyl-CoAThis compound
Primary Metabolic Role Energy production via β-oxidation, precursor for complex lipids.[1]Modification of membrane phospholipids to enhance stability.[6]
β-Oxidation Readily undergoes β-oxidation in the mitochondria to produce acetyl-CoA for the TCA cycle.[1]Not a typical substrate for β-oxidation due to the cyclopropane ring. Its degradation pathway is not well-characterized in eukaryotes.
Incorporation into Complex Lipids Substrate for the synthesis of triglycerides, phospholipids, and sphingolipids.[1]Primarily found esterified to phospholipids in bacterial membranes.[4][5]
Signaling Roles Acts as a signaling molecule, for example, by inhibiting acetyl-CoA carboxylase, the rate-limiting enzyme in fatty acid synthesis.[7]No direct signaling roles have been identified. Its effects are likely indirect, mediated through changes in membrane properties.
Cellular Stress Response Can contribute to cellular stress (lipotoxicity) at high concentrations.Involved in the bacterial response to environmental stresses such as low pH and high temperature by altering membrane properties.[6][8]

Signaling Pathways

Palmitoyl-CoA Signaling

Palmitoyl-CoA is a key regulator of cellular metabolism, primarily through allosteric regulation of enzymes. A well-established example is its negative feedback inhibition of acetyl-CoA carboxylase (ACC), the enzyme that catalyzes the first committed step in fatty acid synthesis. This regulation helps to balance fatty acid synthesis and degradation.

Palmitoyl_CoA_Signaling Palmitoyl-CoA Palmitoyl-CoA Acetyl-CoA Carboxylase (ACC) Acetyl-CoA Carboxylase (ACC) Palmitoyl-CoA->Acetyl-CoA Carboxylase (ACC) inhibits Malonyl-CoA Malonyl-CoA Acetyl-CoA Carboxylase (ACC)->Malonyl-CoA catalyzes Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis

Negative feedback loop of Palmitoyl-CoA on fatty acid synthesis.
This compound and Membrane Properties

The primary "signaling" of this compound is indirect, through its influence on the physical properties of cell membranes. Its incorporation into phospholipids helps to maintain membrane integrity and fluidity under stressful conditions.

Membrane_Modification_Workflow cluster_synthesis Synthesis cluster_effect Effect Unsaturated Fatty Acyl-PL Unsaturated Fatty Acyl-PL CFAS Cyclopropane Fatty Acyl- Phospholipid Synthase Unsaturated Fatty Acyl-PL->CFAS Cyclopropane Fatty Acyl-PL Cyclopropane Fatty Acyl-PL CFAS->Cyclopropane Fatty Acyl-PL SAM S-adenosyl- methionine SAM->CFAS Bacterial Membrane Bacterial Membrane Cyclopropane Fatty Acyl-PL->Bacterial Membrane incorporates into Altered Membrane Properties Altered Membrane Fluidity & Stability Bacterial Membrane->Altered Membrane Properties Stress Resistance Resistance to Low pH, High Temp. Altered Membrane Properties->Stress Resistance

Workflow of membrane modification by cyclopropane fatty acids.

Conclusion

Palmitoyl-CoA and this compound represent two distinct classes of fatty acyl-CoAs with divergent roles in cellular biology. Palmitoyl-CoA is a central player in the energy metabolism and lipid synthesis of eukaryotes. In contrast, this compound is a specialized molecule primarily found in prokaryotes, where it functions to remodel cell membranes in response to environmental challenges. Understanding these differences is crucial for researchers in fields ranging from microbiology to drug development, as targeting the unique metabolic pathways of bacteria, such as cyclopropane fatty acid synthesis, could offer novel therapeutic strategies. Further research is needed to explore the potential presence and function of cyclopropane fatty acids in higher organisms and to fully elucidate their comparative effects against common saturated and unsaturated fatty acids.

References

Comparative Analysis of cis-9,10-methylenehexadecanoyl-CoA in Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of cis-9,10-methylenehexadecanoyl-CoA, a key intermediate in the formation of cyclopropane (B1198618) fatty acids (CFAs), across different bacterial strains. The presence and concentration of this molecule are critical indicators of bacterial stress response and adaptation, making it a potential target for novel antimicrobial strategies. This document summarizes quantitative data, details experimental methodologies, and visualizes the pertinent biochemical pathways and workflows.

Quantitative Data Summary

Bacterial StrainRelative Abundance of cis-9,10-methylenehexadecanoic acidGrowth Phase of Peak AbundanceKey FunctionsReferences
Escherichia coliHigh, significant portion of total fatty acidsStationary PhaseAcid resistance, membrane stability[1][2]
Salmonella entericaSignificant, contributes to virulenceStationary PhaseAcid stress resistance, virulence[3]
Pseudomonas aeruginosaIncreases significantly in stationary phaseStationary PhaseOxidative stress resistance, membrane fluidity modulation[4][5]
Serratia marcescensDetectedNot specifiedGeneral membrane adaptation[6]
Vibrio choleraeNot detected in the studied strainNot applicableMay lack the specific CFA synthase[6]

Metabolic Pathway of Cyclopropane Fatty Acid Synthesis

The synthesis of this compound is a critical step in the formation of cyclopropane fatty acids. This process is tightly regulated, particularly in response to environmental stressors. The diagram below illustrates the enzymatic conversion and its regulation in Escherichia coli.

CFA_Synthesis_Pathway cluster_input Inputs cluster_enzyme Enzymatic Reaction cluster_output Products cluster_regulation Regulation of cfa gene Unsaturated Fatty Acyl Chain Unsaturated Fatty Acyl Chain CFA Synthase (cfa gene product) CFA Synthase (cfa gene product) Unsaturated Fatty Acyl Chain->CFA Synthase (cfa gene product) S-adenosylmethionine (SAM) S-adenosylmethionine (SAM) S-adenosylmethionine (SAM)->CFA Synthase (cfa gene product) This compound This compound CFA Synthase (cfa gene product)->this compound S-adenosylhomocysteine (SAH) S-adenosylhomocysteine (SAH) CFA Synthase (cfa gene product)->S-adenosylhomocysteine (SAH) RpoS (σS) RpoS (σS) RpoS (σS)->CFA Synthase (cfa gene product) + YieP YieP sRNAs (RydC, FnrS) sRNAs (RydC, FnrS) YieP->sRNAs (RydC, FnrS) - sRNAs (RydC, FnrS)->CFA Synthase (cfa gene product) + sRNAs (OmrB, CpxQ) sRNAs (OmrB, CpxQ) sRNAs (OmrB, CpxQ)->CFA Synthase (cfa gene product) -

Caption: Metabolic pathway of cyclopropane fatty acid synthesis and its regulation.

Experimental Protocols

The quantification of this compound in bacterial strains is typically achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for the detection and quantification of acyl-CoA species.

Sample Preparation and Extraction of Acyl-CoAs
  • Cell Lysis: Bacterial cells are harvested from culture, and the cell pellets are rapidly frozen in liquid nitrogen to quench metabolic activity. The frozen pellets are then lysed, typically by sonication or bead beating, in a cold extraction solvent.

  • Extraction: A common extraction solvent is a mixture of isopropanol (B130326) and aqueous ammonium (B1175870) acetate. An internal standard, such as a heavy-isotope labeled acyl-CoA, is added at the beginning of the extraction process to account for variations in extraction efficiency and instrument response.

  • Phase Separation: After vigorous vortexing and incubation, the mixture is centrifuged to separate the phases. The upper organic phase containing the lipids and acyl-CoAs is collected.

  • Drying and Reconstitution: The collected supernatant is dried under a stream of nitrogen gas and the resulting pellet is reconstituted in a solvent compatible with the LC-MS/MS system, often a mixture of methanol (B129727) and water.

LC-MS/MS Analysis
  • Chromatographic Separation: The extracted acyl-CoAs are separated using reverse-phase liquid chromatography. A C18 column is commonly employed with a gradient elution program using mobile phases such as water with formic acid and acetonitrile (B52724) with formic acid. This separates this compound from other acyl-CoA species and cellular components.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Quantification: Quantification is achieved using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard are monitored. The peak area ratio of the analyte to the internal standard is used to calculate the concentration of this compound in the original sample by referencing a standard curve.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of this compound in bacterial samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Bacterial Culture Bacterial Culture Cell Harvesting & Quenching Cell Harvesting & Quenching Bacterial Culture->Cell Harvesting & Quenching Cell Lysis & Extraction Cell Lysis & Extraction Cell Harvesting & Quenching->Cell Lysis & Extraction Drying & Reconstitution Drying & Reconstitution Cell Lysis & Extraction->Drying & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Drying & Reconstitution->LC-MS/MS Analysis Peak Integration & Quantification Peak Integration & Quantification LC-MS/MS Analysis->Peak Integration & Quantification Data Analysis & Comparison Data Analysis & Comparison Peak Integration & Quantification->Data Analysis & Comparison

Caption: General workflow for acyl-CoA analysis in bacteria.

References

A Comparative Guide to cis-9,10-methylenehexadecanoyl-CoA and Other Cyclopropane Fatty Acyl-CoAs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the biochemical and biophysical properties of key cyclopropane (B1198618) fatty acyl-CoAs, supported by experimental data and detailed methodologies.

Cyclopropane fatty acids (CFAs) are a unique class of lipids found predominantly in bacteria and some plants, characterized by a cyclopropane ring within their acyl chain. These molecules and their activated coenzyme A (CoA) esters, such as cis-9,10-methylenehexadecanoyl-CoA, play crucial roles in regulating cell membrane properties and mediating responses to environmental stress. This guide provides a detailed comparison of this compound with other common cyclopropane fatty acyl-CoAs, focusing on their corresponding fatty acids due to the limited availability of direct comparative data on the CoA esters themselves. The information presented is intended for researchers, scientists, and drug development professionals interested in the unique biological functions and potential therapeutic applications of these molecules.

Overview of Cyclopropane Fatty Acyl-CoAs

Cyclopropane fatty acyl-CoAs are intermediates in the metabolism of cyclopropane fatty acids. The cyclopropane ring is typically formed by the addition of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) across a double bond of an unsaturated fatty acyl chain already incorporated into a phospholipid in the cell membrane. This reaction is catalyzed by cyclopropane fatty acid (CFA) synthase. The resulting cyclopropane fatty acids alter the physical properties of the membrane, contributing to its stability and fluidity. This postsynthetic modification of membrane lipids is a key adaptive mechanism in many bacteria, often induced during the stationary phase of growth or in response to environmental stresses like acidity or high temperatures.[1][2][3]

This guide will focus on the comparison of the following key cyclopropane fatty acids and their corresponding CoA esters:

  • cis-9,10-Methylenehexadecanoic acid (a C17 CFA) and its CoA ester.

  • Dihydrosterculic acid (cis-9,10-methyleneoctadecanoic acid) (a C19 CFA) and its CoA ester.

  • Lactobacillic acid (cis-11,12-methyleneoctadecanoic acid) (a C19 CFA) and its CoA ester.

Comparative Data of Cyclopropane Fatty Acids

The following tables summarize the key quantitative data for the fatty acid moieties of the compared cyclopropane fatty acyl-CoAs. These properties of the fatty acids are expected to influence the behavior of their corresponding CoA esters in biochemical assays and cellular environments.

Table 1: Physicochemical Properties of Key Cyclopropane Fatty Acids
Propertycis-9,10-Methylenehexadecanoic acidDihydrosterculic acidLactobacillic acid
Molecular Formula C₁₇H₃₂O₂[4]C₁₉H₃₆O₂[5]C₁₉H₃₆O₂[2]
Molecular Weight ( g/mol ) 268.44[4]296.49[5]296.49[2]
Melting Point (°C) 8.5-9.5[6]Not precisely reported, solid at room temp[7]27.8-28.8[1][2]
Precursor Unsaturated Fatty Acid Palmitoleic acid (C16:1, cis-Δ⁹)Oleic acid (C18:1, cis-Δ⁹)[7]cis-Vaccenic acid (C18:1, cis-Δ¹¹)[2]
Table 2: Biological Sources and Membrane Effects
Featurecis-9,10-Methylenehexadecanoic acidDihydrosterculic acidLactobacillic acid
Common Bacterial Sources Escherichia coli[8]Escherichia coli, Agrobacterium tumefaciensLactobacillus species, Agrobacterium tumefaciens[2]
Effect on Membrane Fluidity Increases membrane rigidity compared to its unsaturated precursor, helps maintain fluidity over a wider temperature range.[2][9]Similar to other CFAs, it increases membrane order and stability.[9]Contributes to membrane fluidity regulation, allowing for adaptation to temperature changes.[2]
Role in Stress Response Implicated in acid resistance in E. coli.[8]Contributes to the general stress resilience of bacteria.Associated with the protective effects in bacterial cells.[2]

Signaling Pathways and Experimental Workflows

The biosynthesis of cyclopropane fatty acids is a key regulatory point in the adaptation of bacterial cell membranes. The process is integrated with the overall growth phase and stress response of the cell.

Biosynthesis of Cyclopropane Fatty Acyl-Phospholipids

The following diagram illustrates the general pathway for the synthesis of cyclopropane fatty acids within the phospholipid bilayer.

CFA_Biosynthesis cluster_membrane Cell Membrane UFA_PL Unsaturated Fatty Acyl- Phospholipid CFA_Synthase Cyclopropane Fatty Acid (CFA) Synthase UFA_PL->CFA_Synthase SAM S-Adenosyl- methionine (SAM) SAM->CFA_Synthase CFA_PL Cyclopropane Fatty Acyl- Phospholipid CFA_Synthase->CFA_PL SAH S-Adenosyl- homocysteine (SAH) CFA_Synthase->SAH GCMS_Workflow Sample Biological Sample (e.g., Bacterial Pellet) Lipid_Extraction Lipid Extraction (e.g., Folch method) Sample->Lipid_Extraction Derivatization Derivatization to FAMEs (e.g., with BF₃-methanol) Lipid_Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis and Quantification GCMS->Data_Analysis

References

A Researcher's Guide to Confirming the Identity of cis-9,10-methylenehexadecanoyl-CoA with Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of lipid metabolites is paramount. This guide provides a comprehensive comparison of analytical methods for confirming the identity of cis-9,10-methylenehexadecanoyl-CoA against a certified reference standard. The methodologies and data presented herein are designed to ensure accurate and reproducible results in complex biological matrices.

The unique structure of this compound, a C17 fatty acyl-CoA with a cyclopropane (B1198618) ring, presents specific analytical challenges. Its structural similarity to other saturated and unsaturated fatty acyl-CoAs necessitates robust separation and detection techniques. This guide outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, a highly sensitive and specific method for the analysis of acyl-CoAs.[1][2]

Data Presentation: Comparative Analysis of Acyl-CoAs

The following table summarizes the key analytical parameters for this compound and a selection of common long-chain fatty acyl-CoAs that may be present in biological samples. These values are essential for developing and validating an LC-MS/MS method for unambiguous identification.

AnalyteMolecular FormulaMolecular Weight (Da)Precursor Ion (m/z) [M+H]⁺Product Ion (m/z)
This compound C38H66N7O17P3S1017.951018.95512.0
Palmitoyl-CoA (C16:0)C37H66N7O17P3S1005.941006.94499.4
Palmitoleoyl-CoA (C16:1)C37H64N7O17P3S1003.921004.92497.4
Heptadecanoyl-CoA (C17:0)C38H68N7O17P3S1019.971020.97513.0
Stearoyl-CoA (C18:0)C39H70N7O17P3S1033.991034.99527.0
Oleoyl-CoA (C18:1)C39H68N7O17P3S1032.001033.00525.0

Experimental Protocols

Accurate identification of this compound requires meticulous sample preparation and optimized analytical conditions. The following protocols are based on established methods for long-chain acyl-CoA analysis.[3][4]

Sample Preparation: Extraction of Long-Chain Acyl-CoAs from Biological Samples

This protocol is designed to efficiently extract long-chain acyl-CoAs while minimizing degradation.

  • Homogenization: Homogenize frozen tissue samples (~100 mg) or cell pellets in a 2:1 (v/v) methanol (B129727):chloroform solution on ice.

  • Centrifugation: Centrifuge the homogenate at 1300 x g for 15 minutes at 4°C.

  • Phase Separation: Collect the supernatant and induce phase separation by adding 1.5 mL of 10 mM ammonium (B1175870) formate (B1220265) and 1.5 mL of chloroform. Vortex for 10 seconds.

  • Aqueous Phase Collection: Centrifuge at 1300 x g for 15 minutes at 4°C and collect the upper aqueous layer containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column with 3 mL of methanol, followed by 3 mL of water.

    • Load the aqueous extract onto the column.

    • Wash the column with 2.4 mL of 2% formic acid, followed by 2.4 mL of methanol.

    • Elute the acyl-CoAs with two successive additions of 2.4 mL of 5% ammonium hydroxide (B78521).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen at room temperature. Reconstitute the sample in 100 µL of 50% methanol for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This method provides the chromatographic separation necessary to distinguish this compound from other acyl-CoAs.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).

    • Mobile Phase A: 15 mM ammonium hydroxide in water.[3]

    • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[3]

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • Start at 20% B.

      • Increase to 45% B over 2.8 minutes.

      • Decrease to 25% B over 0.2 minutes.

      • Increase to 65% B over 1 minute.

      • Return to 20% B over 0.5 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Key Transitions:

      • This compound: Monitor the transition from the precursor ion [M+H]⁺ at m/z 1018.95 to a product ion. A characteristic fragmentation for acyl-CoAs is the neutral loss of the phosphorylated ADP moiety (507 Da).[5] Therefore, the product ion would be m/z 512.0.

      • Internal Standard (e.g., Heptadecanoyl-CoA): Monitor the transition from m/z 1020.97 to 513.0.

    • Collision Energy: Optimize for the specific instrument and analyte, typically in the range of 30-50 eV.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for confirming the identity of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Confirmation cluster_standards Reference Standards sample Biological Sample (Tissue/Cells) homogenization Homogenization (Methanol/Chloroform) sample->homogenization phase_sep Phase Separation (Ammonium Formate/Chloroform) homogenization->phase_sep spe Solid-Phase Extraction (SPE) phase_sep->spe reconstitution Drying & Reconstitution spe->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms Inject Sample data_analysis Data Analysis lcms->data_analysis confirmation Identity Confirmation data_analysis->confirmation std_prep Standard Preparation (this compound) std_prep->lcms Inject Standard

Caption: Experimental workflow for the identification of this compound.

logical_relationship cluster_identification Criteria for Positive Identification cluster_conclusion Conclusion rt Matching Retention Time confirmed Identity Confirmed rt->confirmed ms1 Matching Precursor Ion (m/z) ms1->confirmed ms2 Matching Product Ion(s) (m/z) ms2->confirmed coelution Co-elution with Standard coelution->confirmed

References

cross-validation of methods for acyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Acyl-CoA Analysis Methods

For Researchers, Scientists, and Drug Development Professionals

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1] The accurate quantification of cellular acyl-CoA pools is crucial for understanding metabolic regulation in various physiological and pathological states, including metabolic diseases and cancer.[1] This guide provides a detailed comparison of common analytical methods for acyl-CoA quantification, offering insights into their performance, and providing supporting experimental data to aid researchers in selecting the most appropriate technique for their needs.

Comparison of Analytical Methods

The quantification of acyl-CoA thioesters is a challenging task due to their low abundance and inherent instability.[1] While several methods exist, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as one of the most sensitive and specific techniques for the analysis of these molecules.[2][3] Other commonly employed methods include High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and enzymatic assays. Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, throughput, and cost.

Data Presentation: Quantitative Performance of Acyl-CoA Analysis Methods

The following table summarizes the quantitative performance data for various acyl-CoA analysis methods as reported in the literature. This allows for a comparative overview of key performance metrics.

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol[3][4]120 pmol (with derivatization)[3]~50 fmol[3]
Limit of Quantification (LOQ) 5-50 fmol[3]1.3 nmol (LC/MS-based)[3]~100 fmol[3]
Linearity (R²) >0.99[3]>0.99[3]Variable[3]
Precision (RSD%) < 5%[3]< 15%[3]< 20%[3]
Specificity High[3]Moderate[3]High[3]
Throughput High[3]Moderate[3]Low to Moderate[3]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and cross-validation. Below are representative protocols for acyl-CoA extraction and analysis using LC-MS/MS and HPLC.

Acyl-CoA Extraction from Cultured Mammalian Cells for LC-MS/MS Analysis

This protocol is a synthesis of established methods designed to ensure high recovery and sample stability.[1]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cold methanol (B129727) containing an internal standard (e.g., heptadecanoyl-CoA)[5]

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

  • Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7)[1]

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.[1]

    • Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.[1]

  • Lysis and Extraction:

    • Add cold methanol with internal standard to the cells.

    • Adherent cells: Use a cell scraper to scrape the cells in the cold methanol.[1]

    • Suspension cells: Resuspend the cell pellet in the cold methanol.[1]

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.[1]

  • Protein Precipitation and Supernatant Collection:

    • Centrifuge the lysate at high speed (e.g., 15,000 x g) at 4°C to pellet protein and cell debris.

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.[1]

  • Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis.[1]

HPLC Analysis of Acyl-CoAs with UV Detection

This method is based on the separation of acyl-CoA species by reversed-phase HPLC and their detection by UV absorbance at 260 nm.[5][6]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a binary pump, autosampler, and UV detector.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[3]

  • Mobile Phase A: 75 mM KH₂PO₄ (pH 4.9).[6]

  • Mobile Phase B: Acetonitrile containing 600 mM acetic acid.[6]

  • Gradient Elution: A typical gradient starts with a lower percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs. For example, starting at 44% B and increasing to 70-80% B over an extended period.[5]

  • Flow Rate: 0.25 - 0.5 mL/min.[6]

  • Column Temperature: 35°C.[5]

  • Detection: UV at 260 nm.[5][6]

LC-MS/MS Analysis of Acyl-CoAs

This protocol provides a general framework for the highly sensitive and specific quantification of acyl-CoAs.

Instrumentation and Conditions:

  • LC System: A UHPLC system is often preferred for better resolution and shorter run times.[4]

  • Column: C18 reversed-phase column.[3]

  • Mobile Phase A: 0.1% formic acid in water.[3]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[3]

  • Gradient Elution: A fast gradient, for example, from 5% B to 95% B over 5 minutes.[3]

  • Flow Rate: 0.3 mL/min.[3]

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.[7]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

Visualizations

Workflow for Acyl-CoA Analysis

The following diagram illustrates a typical experimental workflow for the analysis of acyl-CoAs, from sample collection to data analysis.

Acyl_CoA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing sample Biological Sample (Cells, Tissues) harvest Harvesting & Washing sample->harvest lysis Lysis & Extraction (with Internal Standard) harvest->lysis precipitation Protein Precipitation lysis->precipitation supernatant Supernatant Collection precipitation->supernatant dry_recon Drying & Reconstitution supernatant->dry_recon lc_separation LC Separation (e.g., Reversed-Phase) dry_recon->lc_separation enzymatic_assay Enzymatic Assay dry_recon->enzymatic_assay Alternative ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection hplc_detection HPLC-UV/Fluorescence Detection lc_separation->hplc_detection data_acquisition Data Acquisition ms_detection->data_acquisition hplc_detection->data_acquisition enzymatic_assay->data_acquisition quantification Quantification data_acquisition->quantification data_analysis Data Analysis & Interpretation quantification->data_analysis

Caption: General workflow for acyl-CoA analysis from sample to data.

Signaling Pathway Context: Role of Acyl-CoAs in Metabolism

This diagram illustrates the central role of acyl-CoAs in major metabolic pathways.

Caption: Central role of acyl-CoAs in cellular metabolism.

References

Unveiling the Impact of Cyclopropane Fatty Acid Synthase Deficiency on the Bacterial Lipidome: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of bacterial lipid metabolism is paramount. This guide provides a comprehensive comparison of the lipid profiles of wild-type bacteria and their mutant counterparts lacking cyclopropane (B1198618) fatty acid (CFA) synthase, an enzyme crucial for modifying membrane lipids. Through a detailed examination of experimental data and methodologies, we illuminate the significant role of CFA synthase in shaping the bacterial cell envelope and its response to environmental cues.

The absence of cyclopropane fatty acid (CFA) synthase in bacteria leads to a significant remodeling of the cell membrane's lipid composition. This alteration is primarily characterized by the lack of cyclopropane fatty acids and a corresponding increase in their unsaturated fatty acid (UFA) precursors. This shift in lipid profiles has profound implications for the biophysical properties of the bacterial membrane, affecting its fluidity, stability, and permeability. Consequently, these changes can influence the bacterium's ability to withstand environmental stresses and, in some pathogenic species, can attenuate virulence.

Quantitative Lipid Analysis: A Tale of Two Membranes

The most striking difference between wild-type and CFA synthase-deficient mutants lies in their fatty acid profiles. As the enzyme is responsible for the conversion of UFAs to CFAs, its absence leads to a complete or near-complete lack of CFAs in the mutant strains. This is compensated by a proportional increase in the levels of the precursor UFAs.

Below are tables summarizing the fatty acid composition of wild-type versus CFA synthase mutant strains from different bacterial species, as determined by gas chromatography-mass spectrometry (GC-MS).

Table 1: Fatty Acid Composition of Escherichia coli Wild-Type vs. a Strain Expressing a Mutant CFA Synthase (G236E)

Fatty AcidWild-Type (%)G236E Mutant (%)
14:0 (Myristic acid)4.54.2
16:0 (Palmitic acid)35.136.8
16:1 (Palmitoleic acid)22.425.1
17:0cyc (Cyclopropane C17) 15.2 trace
18:1 (Vaccenic acid)22.833.9
19:0cyc (Cyclopropane C19) trace 0

Data adapted from a study on an active site mutant of E. coli CFA synthase, which results in a significant reduction of CFA synthesis.[1]

Table 2: Fatty Acid Composition of Mycobacterium smegmatis Wild-Type vs. Δcfa Mutant

Fatty AcidWild-Type (Relative Abundance)Δcfa Mutant (Relative Abundance)
16:0 (Palmitic acid)1.001.05
18:1 (Oleic acid)1.001.85
17:0cyc (Cyclopropane C17) 1.00 Not Detected
19:0cyc (Cyclopropane C19) 1.00 Not Detected
Tuberculostearic acid (10-methyloctadecanoic acid)1.000.15

Data interpretation from a lipidomic study of a cfa deletion mutant in M. smegmatis, showing a clear absence of CFAs and a significant increase in UFA precursors.[2]

Experimental Protocols: A Closer Look at the Methodology

The quantitative data presented above are typically obtained through a series of well-defined experimental procedures. Here, we outline the key steps involved in the comparative lipidomics of wild-type and CFA synthase mutant bacteria.

Bacterial Culture and Lipid Extraction
  • Bacterial Growth: Wild-type and mutant bacterial strains are cultured under identical conditions (e.g., temperature, growth medium, and growth phase) to ensure that any observed differences in lipid profiles are due to the genetic modification and not variations in growth.

  • Cell Harvesting: Bacterial cells are harvested by centrifugation and washed to remove any residual growth medium.

  • Lipid Extraction: Total lipids are extracted from the bacterial cell pellets using established methods such as the Bligh-Dyer or Folch extraction, which utilize a chloroform/methanol/water solvent system to separate lipids from other cellular components.

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Transesterification: The extracted lipids are subjected to transesterification to convert the fatty acyl chains of complex lipids into fatty acid methyl esters (FAMEs). This is a crucial step as FAMEs are more volatile and thus more suitable for GC analysis.

  • GC-MS Analysis: The FAMEs are then separated based on their boiling points and polarity using a gas chromatograph. The separated FAMEs are subsequently ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio, allowing for their identification and quantification.

  • Data Analysis: The resulting chromatograms and mass spectra are analyzed to identify the different fatty acids present in the sample and to determine their relative abundance.

Visualizing the Molecular Landscape

To better understand the processes affected by the absence of CFA synthase, we have created diagrams to illustrate the experimental workflow, the CFA biosynthesis pathway, and a key signaling pathway influenced by changes in membrane composition.

Experimental_Workflow cluster_culture Bacterial Culture & Harvesting cluster_extraction Lipid Extraction cluster_analysis Fatty Acid Analysis Culture_WT Wild-Type Bacteria Harvesting Cell Harvesting (Centrifugation) Culture_WT->Harvesting Culture_Mutant CFA Synthase Mutant Culture_Mutant->Harvesting Lipid_Extraction Total Lipid Extraction (e.g., Bligh-Dyer) Harvesting->Lipid_Extraction Transesterification Transesterification to FAMEs Lipid_Extraction->Transesterification GC_MS GC-MS Analysis Transesterification->GC_MS Data_Analysis Data Analysis & Comparison GC_MS->Data_Analysis

A streamlined workflow for the comparative lipidomic analysis of bacterial strains.

CFA_Biosynthesis UFA Unsaturated Fatty Acid (in Phospholipid) CFA_Synthase CFA Synthase UFA->CFA_Synthase SAM S-adenosyl-L-methionine (SAM) SAM->CFA_Synthase CFA Cyclopropane Fatty Acid (in Phospholipid) CFA_Synthase->CFA SAH S-adenosyl-L-homocysteine (SAH) CFA_Synthase->SAH

The enzymatic conversion of unsaturated fatty acids to cyclopropane fatty acids.

Rcs_Signaling Membrane_Stress Membrane Stress (Altered Fluidity) RcsF RcsF (Outer Membrane) Membrane_Stress->RcsF activates IgaA IgaA (Inner Membrane) RcsF->IgaA inhibits inhibition RcsC RcsC (Sensor Kinase) IgaA->RcsC inhibits RcsD RcsD (Phosphotransfer) RcsC->RcsD P RcsB RcsB (Response Regulator) RcsD->RcsB P Gene_Expression Target Gene Expression (e.g., Capsule Synthesis) RcsB->Gene_Expression regulates

The Rcs phosphorelay system, a key pathway for sensing and responding to cell envelope stress.

The Broader Implications: From Membrane Integrity to Pathogenesis

The absence of CFA synthase and the resulting alterations in membrane lipid composition have far-reaching consequences for bacterial physiology. The increased proportion of unsaturated fatty acids can enhance membrane fluidity, which might be beneficial under certain conditions but can also render the membrane more susceptible to damage from environmental stressors such as acidic pH or osmotic shock.[3]

In pathogenic bacteria, the role of CFA synthase can be even more critical. For instance, in Mycobacterium tuberculosis, the cyclopropanation of mycolic acids, a process carried out by specialized CFA synthases, is essential for the integrity of the cell wall and contributes to the bacterium's virulence and resistance to antibiotics.[2] In other pathogens, the altered membrane properties of cfa mutants can lead to a reduced ability to colonize hosts and cause disease.

This comparative guide underscores the pivotal role of CFA synthase in bacterial lipidomics. The data and methodologies presented here provide a framework for researchers to further investigate the function of this enzyme and its potential as a target for novel antimicrobial strategies. By understanding the lipid-level consequences of CFA synthase deficiency, we can gain deeper insights into bacterial adaptation, stress response, and pathogenesis.

References

A Researcher's Guide to Assessing the Purity of Synthesized cis-9,10-methylenehexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in studies involving fatty acid metabolism and related enzymatic pathways, the purity of reagents is paramount. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized cis-9,10-methylenehexadecanoyl-CoA, a key intermediate in various biological processes. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.

Comparison of Analytical Methods for Purity Assessment

The purity of synthesized this compound can be assessed by analyzing the intact molecule or by analyzing its fatty acid component after hydrolysis. The two primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the intact acyl-CoA and Gas Chromatography-Mass Spectrometry (GC-MS) for the derived fatty acid methyl ester.

ParameterLC-MS/MS (Direct Analysis)GC-MS (Indirect Analysis via FAME)
Analyte Intact this compoundcis-9,10-methylenehexadecanoic acid methyl ester
Purity Focus Assesses the integrity of the entire molecule, including the acyl chain, CoA moiety, and the thioester bond.Assesses the purity of the fatty acid portion only.
Potential Impurities Detected Unreacted Coenzyme A, free cis-9,10-methylenehexadecanoic acid, side-products from the coupling reaction (e.g., acyl-anhydrides), degradation products.Isomers of the fatty acid, unreacted fatty acid precursors, byproducts of the derivatization reaction.
Sensitivity High (low fmol range)[1]High (pg range)
Specificity Very high, based on retention time and mass-to-charge ratio of precursor and fragment ions.[2][3]High, based on retention time and mass fragmentation pattern.
Throughput Moderate to HighHigh
Sample Preparation Relatively simple (solvent precipitation or solid-phase extraction).[3]Multi-step (hydrolysis and derivatization to FAME).
Instrumentation LC system coupled to a tandem mass spectrometer.Gas chromatograph coupled to a mass spectrometer.

Experimental Protocols

Protocol 1: Direct Purity Assessment of this compound by LC-MS/MS

This method allows for the direct analysis of the intact acyl-CoA molecule, providing the most comprehensive purity assessment.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Dissolve the synthesized this compound in a minimal amount of a suitable solvent (e.g., 50% methanol in water) and load it onto the cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water to remove salts and highly polar impurities.

  • Elute the this compound with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 5% B

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Neutral loss scan of 507.1 m/z (corresponding to the neutral loss of the phosphopantetheine portion of CoA) is useful for identifying all acyl-CoA species.[3] For targeted analysis, use Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): [M+H]⁺ for this compound (m/z 1036.5).

  • Product Ion (Q3): A characteristic fragment ion, for example, the acylium ion or a fragment containing the acyl chain and part of the CoA moiety. The specific fragmentation pattern should be determined by infusing a standard.

  • Collision Energy: Optimize for the specific precursor-product ion transition.

Protocol 2: Indirect Purity Assessment via GC-MS of Fatty Acid Methyl Ester (FAME)

This method assesses the purity of the fatty acid component of the acyl-CoA.

1. Hydrolysis and Derivatization

  • Hydrolyze the synthesized this compound by dissolving it in a solution of 0.5 M NaOH in methanol and heating at 60°C for 10 minutes. This will cleave the thioester bond, yielding free cis-9,10-methylenehexadecanoic acid and Coenzyme A.

  • Neutralize the solution with an appropriate acid (e.g., 0.5 M HCl in methanol).

  • To convert the free fatty acid to its methyl ester (FAME), add 1 mL of 14% boron trifluoride in methanol and heat at 60°C for 5 minutes.

  • Add 1 mL of water and 2 mL of hexane (B92381), vortex thoroughly, and centrifuge to separate the layers.

  • Carefully collect the upper hexane layer containing the FAME for GC-MS analysis.

2. Gas Chromatography Conditions

  • Column: A polar capillary column suitable for FAME analysis (e.g., HP-INNOWAX, 30 m x 0.25 mm, 0.25 µm).[4]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 min.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 10 min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 50-550.

  • Ion Source Temperature: 230°C.

Potential Impurities in Synthesized this compound

Understanding the potential impurities is crucial for developing a robust purity assessment strategy.

  • From Chemical Synthesis (e.g., Mixed Anhydride Method):

    • Unreacted Starting Materials: Free cis-9,10-methylenehexadecanoic acid and Coenzyme A.

    • Side-products of the Activating Agent: For instance, if isobutyl chloroformate is used as the activating agent, isobutyryl-CoA could be a potential byproduct.[5]

    • Symmetrical Anhydrides: Formation of symmetrical anhydrides of the fatty acid can occur.[6]

    • Degradation Products: Acyl-CoAs are susceptible to hydrolysis, especially at non-neutral pH.

  • From Enzymatic Synthesis (using Acyl-CoA Synthetase):

    • Unreacted Starting Materials: Free cis-9,10-methylenehexadecanoic acid, Coenzyme A, and ATP.

    • Byproducts of the Reaction: AMP and pyrophosphate.[7]

    • Enzyme-related Impurities: Residual enzyme from the reaction mixture.

    • Side-reactions: If the fatty acid substrate is not pure, the corresponding acyl-CoA impurities will be formed.

Alternatives to this compound in Research

The choice of an alternative depends on the specific research application.

  • cis-9,10-methyleneoctadecanoyl-CoA (Dihydrosterculoyl-CoA): This is a longer-chain analogue with a cyclopropane (B1198618) ring at the same position and may be used to study the effect of chain length on enzyme activity.[8]

  • Palmitoleoyl-CoA (C16:1Δ9-CoA): As the direct precursor in the biosynthesis of cis-9,10-methylenehexadecanoic acid-containing phospholipids, this molecule can be used as a negative control or a substrate for in vitro studies of cyclopropane fatty acid synthases.[9]

  • Non-hydrolyzable Analogs: For studies where the thioester linkage's stability is a concern, synthetic analogs with a non-hydrolyzable linkage (e.g., an ether or amide bond) can be employed.

  • Fluorescently Labeled Acyl-CoAs: For binding assays or high-throughput screening, acyl-CoAs with a fluorescent tag can be utilized.

Visualizing the Workflow and Concepts

To further clarify the experimental processes and relationships, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_direct_analysis Direct Analysis (LC-MS/MS) cluster_indirect_analysis Indirect Analysis (GC-MS) synthesis Synthesized this compound spe Solid-Phase Extraction synthesis->spe Sample hydrolysis Hydrolysis synthesis->hydrolysis Sample lcms LC-MS/MS Analysis spe->lcms purity_direct Purity of Intact Acyl-CoA lcms->purity_direct derivatization Derivatization to FAME hydrolysis->derivatization gcms GC-MS Analysis derivatization->gcms purity_indirect Purity of Fatty Acid Moiety gcms->purity_indirect

Caption: Experimental workflow for purity assessment.

signaling_pathway cluster_precursors Precursors cluster_enzyme Enzymatic Reaction cluster_product Product cluster_activation Activation for Further Metabolism palmitoleoyl_pl Palmitoleoyl-Phospholipid cfas Cyclopropane Fatty Acid Synthase palmitoleoyl_pl->cfas sam S-adenosyl methionine (SAM) sam->cfas c16_methylene_pl cis-9,10-methylenehexadecanoyl- Phospholipid cfas->c16_methylene_pl c16_methylene_fa cis-9,10-methylenehexadecanoic acid c16_methylene_pl->c16_methylene_fa via Phospholipase acyl_coa_synthetase Acyl-CoA Synthetase c16_methylene_fa->acyl_coa_synthetase target_coa This compound acyl_coa_synthetase->target_coa

Caption: Biosynthetic context of the target molecule.

References

Safety Operating Guide

Navigating the Disposal of cis-9,10-methylenehexadecanoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of cis-9,10-methylenehexadecanoyl-CoA is crucial for maintaining a safe and compliant laboratory environment. This document offers a step-by-step guide for researchers, scientists, and drug development professionals, ensuring that disposal procedures are handled with the utmost care and responsibility.

Hazard and Safety Summary

Based on the analysis of related compounds, the following table summarizes the potential hazards. It is important to note that the addition of the Coenzyme A moiety may alter these properties.

Hazard CategoryRatingRemarks
Health Hazard0Not classified as hazardous for health.[1]
Fire Hazard0Not considered a fire hazard.[1]
Reactivity0Considered stable under normal conditions.[1]

Hazard ratings are based on the NFPA 704 scale (0=No hazard, 4=Severe hazard).

Personal Protective Equipment (PPE)

When handling this compound for disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory to ensure personal safety.

  • Gloves: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing.

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide:

  • Consult Institutional Guidelines: Before proceeding, review your institution's specific chemical hygiene plan and waste disposal protocols. Your Environmental Health and Safety (EHS) department is the primary resource for guidance.

  • Segregate Waste: Do not mix this compound with other waste streams. It should be collected in a dedicated, properly labeled waste container.

  • Container Selection: Use a chemically compatible and leak-proof container. For liquid solutions, a high-density polyethylene (B3416737) (HDPE) or glass bottle is recommended. Ensure the container is clearly labeled with the full chemical name: "this compound".

  • Waste Collection:

    • If the compound is in a solid form, transfer it carefully to the designated waste container, avoiding dust generation.

    • If it is in a solution, pour the solution directly into the labeled waste container.

  • Storage Pending Disposal: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS or a licensed chemical waste disposal contractor to arrange for the collection of the waste.

Important Considerations:

  • Do Not Dispose Down the Drain: As a general rule for biochemical reagents, avoid disposal into the sanitary sewer system unless explicitly permitted by your institution's EHS office for non-hazardous, water-soluble compounds.

  • Avoid Mixing: Never mix different chemical wastes, as this can lead to dangerous reactions.[1]

  • Empty Containers: Triple-rinse empty containers that held this compound with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. After rinsing, deface the label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: Have This compound for disposal consult_ehs Consult Institutional EHS Guidelines start->consult_ehs ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) consult_ehs->ppe segregate Segregate as Biochemical Waste ppe->segregate label_container Use a Labeled, Compatible Waste Container segregate->label_container collect_waste Collect Waste (Solid or Liquid) label_container->collect_waste store_waste Store in Satellite Accumulation Area collect_waste->store_waste arrange_pickup Arrange for EHS Waste Pickup store_waste->arrange_pickup end End: Proper Disposal Complete arrange_pickup->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.